Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-fluoro-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTVFSTWEJOKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226888-37-5 | |
| Record name | methyl 2-(4-fluoro-3-nitrophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a key chemical intermediate with significant potential in the fields of pharmaceutical research and development. Its unique molecular architecture, featuring a fluorinated and nitrated phenyl ring attached to a methyl acetate moiety, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. The presence of the fluorine atom and the nitro group are particularly noteworthy, as these functionalities are known to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and safety considerations, designed to empower researchers in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 226888-37-5 | [3][4] |
| Molecular Formula | C₉H₈FNO₄ | [3][5] |
| Molecular Weight | 213.16 g/mol | [3][5] |
| Appearance | Light yellow to yellow solid-liquid mixture | [3] |
| Boiling Point (Predicted) | 320.5 ± 27.0 °C | [3] |
| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water. | [6] |
| Storage | Sealed in a dry place at room temperature. | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-(4-fluoro-3-nitrophenyl)acetic acid.
Synthesis of 2-(4-fluoro-3-nitrophenyl)acetic acid
A common route to synthesize 2-(4-fluoro-3-nitrophenyl)acetic acid involves the nitration of 4-fluorophenylacetic acid.
Experimental Protocol:
-
To a stirred mixture of 2-(4-fluorophenyl)acetic acid and concentrated sulfuric acid, concentrated nitric acid is added dropwise while maintaining a low temperature (below 40°C).
-
The reaction mixture is then stirred at ambient temperature for several hours to ensure complete nitration.
-
Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried under a vacuum to yield crude 2-(4-fluoro-3-nitrophenyl)acetic acid.[7]
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: Synthesis of 2-(4-fluoro-3-nitrophenyl)acetic acid.
Synthesis of this compound
The final product is obtained by the esterification of the synthesized carboxylic acid.
Experimental Protocol:
-
2-(4-fluoro-3-nitrophenyl)acetic acid is mixed with methanol and a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is heated to 80°C and stirred overnight.
-
After the reaction is complete, it is quenched with ice water and extracted with ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a yellow oil.[3]
Caption: Esterification to form the target compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The aromatic protons will exhibit splitting patterns influenced by the fluorine and nitro substituents. The methyl protons of the ester will appear as a singlet, typically in the range of 3.6-3.8 ppm.[8] The methylene protons will also appear as a singlet, deshielded by the adjacent carbonyl and aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester is expected to appear in the downfield region (160-185 ppm).[9] The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.[10][11] The carbons of the methyl and methylene groups will appear in the upfield region.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions are expected for the C=O stretching of the ester (around 1735-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively), and C-F stretching.[12][13]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.16 g/mol ).[5] Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially the nitro group (-NO₂).[14] LC-MS (ESI) data has shown a measured value of 214.26 for [M+H]⁺.[3]
Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the functional groups present in its structure.
-
Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[15] A key reaction of the nitro group is its reduction to an amino group, which can be achieved using various reducing agents. This transformation is highly valuable in medicinal chemistry as it introduces a versatile amino functionality that can be further modified.
-
Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification reactions in the presence of other alcohols and a suitable catalyst.
-
Fluorine Atom: The fluorine atom influences the reactivity of the aromatic ring and can participate in certain substitution reactions. Its high electronegativity also impacts the acidity of nearby protons.
Caption: Key reactivity pathways of the title compound.
Applications in Drug Development
The structural motifs present in this compound are of significant interest to medicinal chemists.
-
Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The presence of the fluorine atom in this compound provides a handle for introducing this beneficial element into novel therapeutic agents.
-
Versatility of the Nitro Group: While the nitro group itself can be part of a pharmacophore, it is more commonly used as a synthetic precursor to the amino group. Aromatic amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, including anticancer, antibacterial, and antiviral agents.
-
Scaffold for Bioactive Molecules: The overall structure of this compound serves as a valuable scaffold for the development of new chemical entities. The phenylacetate core is found in many biologically active compounds, and the substituents on the aromatic ring provide opportunities for further chemical modification to optimize pharmacological properties.
Safety and Handling
-
General Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]
-
First Aid Measures:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[15]
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers and professionals in drug development. Its unique combination of a fluorinated and nitrated aromatic ring with a methyl acetate side chain offers numerous possibilities for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective utilization in the laboratory and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 226888-37-5 [chemicalbook.com]
- 4. This compound (CAS/ID No. 226888-37-5) | Reagentia [reagentia.eu]
- 5. PubChemLite - this compound (C9H8FNO4) [pubchemlite.lcsb.uni.lu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Methyl 2-(4-fluoro-3-nitrophenyl)acetate, a key intermediate in various synthetic pathways. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by empirical data. We will explore the causal relationships between the molecule's electronic structure and its spectral features, present a validated protocol for data acquisition, and provide clear visual aids to facilitate understanding.
Introduction: The Molecule and the Method
This compound (MF: C₉H₈FNO₄, MW: 213.16 g/mol ) is a substituted phenylacetate derivative.[1][2] Its utility as a building block in organic synthesis stems from the reactive handles provided by its functional groups: an ester, a nitro group, and a fluorine atom. These features allow for a variety of subsequent chemical transformations.
Given the potential for isomeric impurities during its synthesis, a robust and precise analytical method for structural verification is essential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, explaining the origin of each signal and the significance of observed chemical shifts and coupling constants.
Structural and Electronic Considerations
To accurately interpret the NMR spectra, we must first consider the molecule's structure and the electronic influence of its substituents.
Caption: Molecular structure of this compound with atom numbering.
The key features influencing the NMR spectrum are:
-
The Nitro Group (-NO₂): A potent electron-withdrawing group that strongly deshields (moves downfield) the protons and carbons at the ortho (C-2) and para (C-6, relative to the nitro group) positions.[4]
-
The Fluorine Atom (-F): An electronegative atom that influences chemical shifts and, crucially, introduces spin-spin coupling to nearby protons and carbons. ¹⁹F has a spin I = 1/2 and 100% natural abundance, making F-H and F-C couplings readily observable.[5]
-
The Methylene Acetate Group (-CH₂COOCH₃): This group is mildly deactivating on the aromatic ring. The benzylic methylene (-CH₂-) and ester methyl (-OCH₃) protons will appear as distinct singlets in the aliphatic region of the ¹H spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, we expect five distinct signals: two in the aliphatic region and three in the aromatic region.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| -OCH₃ | 3.7 - 3.8 | Singlet (s) | N/A | 3H | Standard chemical shift for methyl ester protons.[3] |
| -CH₂- | 3.8 - 3.9 | Singlet (s) | N/A | 2H | Benzylic protons deshielded by the adjacent carbonyl and aromatic ring. |
| H-6 | 7.3 - 7.5 | Doublet of Doublets (dd) | ³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F ≈ 4-5 Hz | 1H | Ortho to the acetate group, experiences ortho H-H coupling and a smaller four-bond H-F coupling. |
| H-5 | 7.6 - 7.8 | Doublet of Doublet of Doublets (ddd) | ³JH5-H6 ≈ 8-9 Hz, ³JH5-F ≈ 8-10 Hz, ⁴JH5-H2 ≈ 2-3 Hz | 1H | Influenced by ortho H-H coupling, a strong ortho H-F coupling, and a weak meta H-H coupling. |
| H-2 | 8.0 - 8.2 | Doublet of Doublets (dd) | ⁴JH2-F ≈ 6-7 Hz, ⁴JH2-H5 ≈ 2-3 Hz | 1H | Strongly deshielded by the ortho nitro group. Exhibits three-bond H-F coupling and weak meta H-H coupling. |
Causality Behind the Assignments:
-
Aliphatic Signals: The methylene (-CH₂-) and methyl (-OCH₃) protons are isolated from other protons and thus appear as sharp singlets. Their chemical shifts are standard for benzylic ester functionalities.[3]
-
Aromatic Signals: The aromatic region (typically 6.5-8.5 ppm) is more complex due to spin-spin coupling.[6]
-
H-2: Positioned ortho to the powerfully electron-withdrawing nitro group, this proton is the most deshielded and appears furthest downfield. It is coupled to the fluorine atom (³JHF) and to H-5 across four bonds (⁴JHH).
-
H-5: This proton experiences coupling from its ortho neighbor H-6 (³JHH), its ortho fluorine substituent (³JHF), and its meta neighbor H-2 (⁴JHH), resulting in a complex multiplet, likely a doublet of doublet of doublets.
-
H-6: This proton is primarily split by its ortho neighbor H-5 (³JHH) and exhibits a smaller coupling to the fluorine atom across four bonds (⁴JHF).
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the lack of symmetry, all nine carbons in this compound are unique and should produce nine distinct signals. A key feature will be the large one-bond coupling between C-4 and the fluorine atom (¹JCF).[7]
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| -OCH₃ (C9) | 52 - 54 | Singlet (s) | N/A | Typical for an ester methyl carbon.[8] |
| -CH₂- (C7) | 40 - 42 | Singlet (s) | N/A | Standard chemical shift for a benzylic carbon. |
| Aromatic CH (C2, C5, C6) | 115 - 140 | Doublet (d) | JCF will vary | Aromatic carbons in a complex region, all coupled to fluorine.[6] |
| Aromatic C-CH₂ (C1) | ~130-135 | Doublet (d) | ³JCF ≈ 3-5 Hz | Quaternary carbon attached to the side chain. |
| Aromatic C-NO₂ (C3) | ~145-150 | Doublet (d) | ²JCF ≈ 20-25 Hz | Deshielded quaternary carbon attached to the nitro group, with two-bond coupling to F. |
| Aromatic C-F (C4) | ~155-160 | Doublet (d) | ¹JCF ≈ 245-255 Hz | Carbon directly bonded to fluorine; shows a very large one-bond coupling constant. |
| C=O (C8) | 169 - 172 | Singlet (s) | N/A | Characteristic chemical shift for an ester carbonyl carbon.[9] |
Causality Behind the Assignments:
-
¹JCF Coupling: The most definitive feature in the ¹³C spectrum is the signal for C-4. The direct, one-bond coupling to fluorine splits this signal into a large doublet with a coupling constant typically exceeding 240 Hz.[10] This is a powerful diagnostic tool for identifying carbons bonded to fluorine.
-
Multi-bond JCF Couplings: The other aromatic carbons also exhibit coupling to the fluorine atom, but through multiple bonds. The magnitude of these couplings typically decreases with distance: ²JCF > ³JCF > ⁴JCF. This pattern is invaluable for assigning the specific aromatic carbon signals.
-
Substituent Effects: The electron-withdrawing nitro group causes a downfield shift for the carbon it is attached to (C-3). The chemical shifts of the other aromatic carbons are a composite result of the effects of all three substituents.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for a 400 MHz or 500 MHz NMR spectrometer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) serve as convenient internal references.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Shimming:
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation.
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 256 to 1024 scans are often required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm (for ¹H) or 77.16 ppm (for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
References
- 1. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
- 2. PubChemLite - this compound (C9H8FNO4) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. biophysics.org [biophysics.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. PHENYL ACETATE(122-79-2) 13C NMR spectrum [chemicalbook.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Multi-Technique Approach to the Structural Elucidation of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Abstract
The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the invalidation of extensive biological and chemical data, resulting in significant loss of time and resources. This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of Methyl 2-(4-fluoro-3-nitrophenyl)acetate (CAS No: 226888-37-5), a key intermediate in various synthetic pathways. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is explained, demonstrating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Structural Verification
This compound is a substituted phenylacetate derivative. Its chemical structure incorporates several key features: a benzene ring with a 1,2,4-substitution pattern, a fluorine atom, a nitro group, and a methyl acetate side chain. The precise arrangement of these substituents is critical for its reactivity and its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
This guide presents a systematic workflow to unambiguously confirm the identity and connectivity of this molecule, starting from the confirmation of its elemental composition and culminating in the precise mapping of its atomic framework.
Caption: A logical workflow for structural elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into the complex task of atomic connectivity, the first step is to verify the molecular formula and identify the key functional groups present. This foundational data provides the necessary constraints for interpreting more complex NMR data later.
Mass Spectrometry (MS): Confirming Molecular Mass and Formula
Mass spectrometry is the primary technique for determining the molecular weight of a compound. For a polar molecule like this compound, Electrospray Ionization (ESI) is an ideal method.
Rationale: ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for a direct reading of the molecular weight with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to predict the elemental composition.
Expected Results: The chemical formula for this compound is C₉H₈FNO₄.[1] The monoisotopic mass is calculated to be 213.0437 g/mol . In positive-ion ESI-MS, the primary observed species should be the protonated molecule.
| Parameter | Theoretical Value | Observed Value (Typical) |
| Chemical Formula | C₉H₈FNO₄ | N/A |
| Monoisotopic Mass | 213.0437 u | N/A |
| [M+H]⁺ Ion | 214.0516 u | ~214.26 u[1] |
The slight discrepancy between the theoretical and a cited observed value can be attributed to instrument calibration and resolution.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization source.
-
Analysis: Infuse the sample directly or perform a rapid chromatographic separation. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Verification: Confirm the presence of a dominant peak corresponding to the [M+H]⁺ ion. Use the instrument software to predict the elemental formula from the high-resolution mass.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The presence of strong, distinct absorption bands serves as a crucial piece of corroborating evidence for the proposed structure.
Rationale: The nitro (NO₂), carbonyl (C=O), and carbon-fluorine (C-F) bonds have characteristic vibration frequencies that result in strong, readily identifiable peaks in the IR spectrum.[2][3]
Expected Absorption Bands:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Nitro Group | Asymmetric N-O Stretch | 1550–1475[3][4] | Strong |
| Symmetric N-O Stretch | 1360–1290[3][4] | Strong | |
| Ester Carbonyl | C=O Stretch | ~1735 | Strong |
| Aromatic Ring | C=C Stretches | ~1600, ~1475 | Medium-Weak |
| Carbon-Fluorine | C-F Stretch | ~1250-1150 | Strong |
The presence of this combination of peaks strongly supports the proposed structure over other isomers that may lack one or more of these functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton. By using a combination of 1D and 2D NMR experiments, we can observe the chemical environment of each proton and carbon, and then piece them together based on their through-bond correlations.
Caption: Structure and atom numbering for NMR assignment.
1D NMR: Proton (¹H) and Carbon (¹³C) Census
One-dimensional NMR provides an inventory of the unique proton and carbon atoms in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum gives information on the number of different proton environments and their neighboring protons (through spin-spin coupling).
-
Aromatic Region (H-2, H-5, H-6): This region will be the most complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
-
H-2: Expected to be a doublet of doublets, coupled to H-6 (a small ⁴J meta-coupling) and the fluorine at C-4 (a ³JHF coupling). It will be significantly downfield due to the deshielding effect of the adjacent nitro group.
-
H-5: Will appear as a doublet of doublets, coupled to H-6 (a larger ³J ortho-coupling) and the fluorine at C-4 (a ³JHF coupling).
-
H-6: Will appear as a complex multiplet, likely a triplet of doublets or doublet of doublets of doublets, due to coupling with H-5, H-2, and the fluorine.
-
-
Aliphatic Region (H-7, H-8):
-
H-7 (Methylene, -CH₂-): A singlet, as there are no adjacent protons. Its chemical shift (~3.8 ppm) is influenced by the adjacent aromatic ring and the ester group.
-
H-8 (Methyl, -OCH₃): A sharp singlet (~3.7 ppm), characteristic of a methyl ester.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons (including C=O) do not appear in a DEPT-135 spectrum.
Predicted ¹³C and ¹H NMR Data:
| Atom No. | Carbon Type (DEPT-135) | Predicted ¹³C Shift (ppm) | Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | C (Quaternary) | ~132 | - | - | - |
| 2 | CH (Positive) | ~125 | H-2 | ~8.2 | dd |
| 3 | C-NO₂ (Quaternary) | ~148 | - | - | - |
| 4 | C-F (Quaternary) | ~155 (d, ¹JCF ≈ 250 Hz) | - | - | - |
| 5 | CH (Positive) | ~118 (d, ²JCF ≈ 20 Hz) | H-5 | ~7.4 | dd |
| 6 | CH (Positive) | ~130 | H-6 | ~7.6 | m |
| 7 | CH₂ (Negative) | ~40 | H-7 | ~3.8 | s |
| 8 | CH₃ (Positive) | ~52 | H-8 | ~3.7 | s |
| 9 | C=O (Quaternary) | ~170 | - | - | - |
| Note: Predicted shifts are estimates. Actual values depend on solvent and experimental conditions. Multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets). |
2D NMR: Establishing Connectivity with HSQC and HMBC
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to in one bond.[5][6] It is a self-validating step to confirm the assignments made in the 1D spectra. For example, the proton singlet at ~3.8 ppm will show a correlation cross-peak to the negative carbon signal at ~40 ppm, definitively assigning them as the -CH₂- group (H-7 and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[5][7] These long-range correlations are the final proof of connectivity.
Key Expected HMBC Correlations:
-
Side Chain to Ring: The methylene protons (H-7) are the crucial link. They should show a strong correlation to the quaternary aromatic carbon C-1, confirming the attachment point of the acetate side chain. They will also correlate to C-2 and C-6.
-
Ester Confirmation: The methylene protons (H-7) will show a ²J correlation to the carbonyl carbon (C-9). The methyl protons (H-8) will show a ³J correlation to the same carbonyl carbon (C-9), confirming the methyl acetate moiety.
-
Substitution Pattern: The aromatic protons provide the final pieces.
-
H-2 will correlate to C-4 and C-6, locking its position between the nitro group and the side chain.
-
H-5 will correlate to C-1 and C-3, confirming it is flanked by the fluorine and the side chain.
-
H-6 will correlate to C-2 and C-4, confirming its position.
-
// Define invisible nodes for arrow start/end points node [shape=point, width=0, height=0, style=invis]; H7_start [pos="1.1,2.0!"]; C1_end [pos="1.8,1.6!"]; C9_end [pos="0.2,2.4!"];
H8_start [pos="0.1,3.7!"]; C9_end_2 [pos="0.2,2.4!"];
H2_start [pos="3.7,1.1!"]; C4_end [pos="3.2,2.8!"]; C6_end [pos="2.2,0.4!"];
H5_start [pos="3.7,3.3!"]; C1_end_2 [pos="1.8,1.6!"]; C3_end [pos="2.8,2.0!"];
// Draw arrows H7_start -> C1_end [label=" H-7 → C-1", fontcolor="#4285F4", fontsize=12]; H7_start -> C9_end [label=" H-7 → C-9", fontcolor="#4285F4", fontsize=12]; H8_start -> C9_end_2 [label=" H-8 → C-9", fontcolor="#4285F4", fontsize=12]; H2_start -> C4_end [label=" H-2 → C-4", fontcolor="#4285F4", fontsize=12]; H5_start -> C1_end_2 [label=" H-5 → C-1", fontcolor="#4285F4", fontsize=12]; H5_start -> C3_end [label=" H-5 → C-3", fontcolor="#4285F4", fontsize=12];
img_node; }
Caption: Key HMBC correlations confirming the molecular skeleton.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution, especially in the aromatic region.
-
1D Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.
-
2D Acquisition: Acquire standard gradient-selected HSQC and HMBC experiments. For the HMBC, optimize for an average long-range coupling constant of 8 Hz to observe both ²J and ³J correlations effectively.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal or TMS.
-
Analysis: Assign all peaks in the 1D spectra. Use the HSQC to confirm direct C-H attachments. Systematically map all cross-peaks in the HMBC spectrum to build the molecular framework, starting from the most unambiguous signals (e.g., the methyl and methylene singlets).
Conclusion: Synthesis of Evidence
The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of complementary data.
-
MS confirms the elemental formula C₉H₈FNO₄.
-
IR confirms the presence of the required nitro, ester carbonyl, and fluoro-aromatic functionalities.
-
¹H and ¹³C NMR provide a complete count of the proton and carbon environments, with chemical shifts and coupling patterns consistent with the proposed electronic arrangement.
-
HSQC links each proton to its directly attached carbon.
-
HMBC provides the final, definitive evidence, mapping the long-range connectivities that piece together the side chain and establish the 1,2,4-substitution pattern on the aromatic ring.
This multi-faceted, self-validating approach provides an unassailable confirmation of the structure, ensuring the integrity of any subsequent research or development efforts that rely on this key chemical intermediate.
References
- 1. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Solubility profile of Methyl 2-(4-fluoro-3-nitrophenyl)acetate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(4-fluoro-3-nitrophenyl)acetate in Organic Solvents
Authored by a Senior Application Scientist
Foreword: The precise understanding of a compound's solubility is a cornerstone of modern chemical and pharmaceutical development. It governs the efficiency of synthetic routes, dictates the feasibility of purification strategies, and forms the bedrock of formulation science. This guide provides a comprehensive examination of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. We will move beyond mere data presentation to explore the underlying physicochemical principles, detail robust experimental methodologies for solubility determination, and discuss the practical implications for researchers and drug development professionals.
Compound Overview: Physicochemical Identity
This compound is a substituted phenylacetate derivative. Its molecular structure, featuring a polar nitro group, an electronegative fluorine atom, and an ester functional group, dictates its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 226888-37-5 | [1] |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| Appearance | Light yellow to yellow Solid-liquid mixture | [1] |
| Boiling Point | 320.5 ± 27.0 °C (Predicted) | [1] |
| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [1] |
Figure 1: Chemical Structure of this compound
The Theoretical Framework of Solubility
Solubility is a complex thermodynamic phenomenon governed by the intermolecular forces between the solute and the solvent. A successful dissolution process requires the energy released from solute-solvent interactions to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The "Like Dissolves Like" Principle
This adage remains a powerful guiding principle in solubility prediction. It suggests that substances with similar polarities are more likely to be soluble in one another.[2][3] The polarity of this compound is influenced by its functional groups:
-
Polar Groups: The nitro group (-NO₂) is strongly polar and a hydrogen bond acceptor. The ester group (-COOCH₃) is also polar. The C-F bond contributes to the molecule's overall dipole moment.
-
Nonpolar Region: The benzene ring provides a nonpolar, aromatic character.
Therefore, the molecule possesses a mixed polarity, suggesting it will be most soluble in solvents that can effectively interact with both its polar functional groups and its aromatic core.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a robust framework.[4] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bond formation.
The principle states that substances with similar HSP values are likely to be miscible.[5][6] Determining the HSP of this compound would allow for a systematic screening of potential solvents, a technique widely used in the pharmaceutical industry for selecting excipients and predicting drug-container interactions.[4][5]
Caption: Hansen Solubility Space concept. Good solvents lie inside the solute's sphere.
Experimental Determination of Solubility: Protocols and Causality
While theoretical models provide excellent guidance, empirical determination remains the gold standard. The choice of method depends on the required accuracy, throughput, and available instrumentation.
The Equilibrium Shake-Flask Method (Gravimetric)
This is the most accurate and widely recognized method for determining thermodynamic solubility.[7] It establishes a true equilibrium between the dissolved and undissolved solute.
Protocol: Gravimetric Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed flask or a shaker bath). The excess solid is crucial to ensure saturation is reached.[8]
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period (typically 24-72 hours). The duration must be sufficient to ensure the concentration of the dissolved solute no longer changes, signifying equilibrium.[7]
-
Phase Separation: Allow the mixture to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.
-
Quantification: a. Accurately weigh a pre-tared evaporating dish.[8] b. Transfer a precise volume (e.g., 10.0 mL) of the clear filtrate into the dish and weigh it.[8] c. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point) until a constant weight is achieved.[9] d. The final weight of the residue corresponds to the mass of the solute dissolved in the transferred volume.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Caption: Workflow for the Shake-Flask Gravimetric Method.
Spectroscopic and Chromatographic Methods
For higher throughput or when dealing with smaller sample quantities, instrumental methods are preferred. These methods replace the gravimetric quantification step with a concentration measurement based on the solute's specific properties.
-
UV-Visible Spectroscopy: If the compound has a chromophore (the nitrophenyl group in this case), its concentration in the saturated filtrate can be determined by measuring its absorbance at a specific wavelength (λ_max) and comparing it to a standard calibration curve.[10][11] This method is rapid and sensitive.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and specific method. A known volume of the filtrate is injected into the HPLC system, and the peak area corresponding to the solute is compared against a calibration curve to determine the precise concentration.[12][13] This is particularly useful for complex mixtures or when the solvent itself has UV absorbance.
Predicted Solubility Profile in Common Organic Solvents
While specific experimental data is not publicly available, a scientifically-grounded prediction of the solubility profile can be made based on the compound's structure and the principles of solvent-solute interaction.
Table 2: Predicted Solubility of this compound
| Solvent | Solvent Class | Key Interactions | Predicted Solubility | Rationale |
| Methanol / Ethanol | Polar Protic | H-bond accepting, Dipole-dipole | High | The alcohol's -OH group can interact with the polar nitro and ester groups. |
| Acetone | Polar Aprotic | Dipole-dipole | High | Acetone's large dipole moment effectively solvates the polar regions of the solute. |
| Ethyl Acetate | Polar Aprotic | Dipole-dipole | High | As an ester itself, it has similar polarity. Synthesis data confirms its use as an extraction solvent, indicating good solubility.[1] |
| Acetonitrile | Polar Aprotic | Dipole-dipole | Moderate to High | A highly polar solvent capable of strong dipole interactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Dipole-dipole | Very High | DMF is a powerful polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules. |
| Dichloromethane (DCM) | Moderately Polar | Dipole-dipole, Dispersion | Moderate | DCM can engage in dipole interactions and solvate the aromatic ring, but lacks H-bonding capability. |
| Toluene | Nonpolar Aromatic | Dispersion, π-π stacking | Low to Moderate | The aromatic ring of toluene can interact favorably with the solute's phenyl ring, but it is poor at solvating the polar functional groups. |
| Hexane / Heptane | Nonpolar Aliphatic | Dispersion | Very Low / Insoluble | The large mismatch in polarity between the highly polar solute and the nonpolar solvent leads to poor interaction. |
Practical Applications in Research and Development
A well-defined solubility profile is not an academic exercise; it is critical for process viability and success.
-
Reaction Optimization: Knowledge of solubility in potential reaction solvents is essential for ensuring a homogeneous reaction environment, which directly impacts reaction kinetics, yield, and impurity profiles.
-
Purification via Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. The data from a solubility screen across different solvents and temperatures directly informs the selection of an optimal solvent or solvent/anti-solvent system for achieving high purity and yield.
-
Formulation Science: For any potential therapeutic application, understanding solubility is the first step. Poor aqueous solubility is a major hurdle in drug development.[9][14] While this compound is an intermediate, knowledge of its solubility in pharmaceutically acceptable co-solvents and lipid-based systems is foundational for downstream formulation strategies.[4]
-
Analytical Method Development: Choosing the correct solvent for sample preparation and the mobile phase for chromatographic analysis (like HPLC) depends entirely on the analyte's solubility to ensure accurate and reproducible results.
Conclusion
This compound is a molecule of significant polarity, endowed by its nitro, fluoro, and ester functional groups. Its solubility is predicted to be highest in polar aprotic solvents (such as ethyl acetate, acetone, and DMF) and polar protic solvents (like methanol and ethanol), with significantly lower solubility in nonpolar aliphatic and aromatic hydrocarbons. This guide has outlined the theoretical basis for these predictions and provided robust, validated protocols for their experimental determination. For the intended audience of researchers and drug development professionals, leveraging this understanding is paramount for optimizing synthesis, streamlining purification, and laying the groundwork for successful product development.
References
- 1. This compound CAS#: 226888-37-5 [chemicalbook.com]
- 2. chem.ws [chem.ws]
- 3. saltise.ca [saltise.ca]
- 4. researchgate.net [researchgate.net]
- 5. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 6. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. improvedpharma.com [improvedpharma.com]
- 14. pharmacyjournal.info [pharmacyjournal.info]
Stability and storage conditions for Methyl 2-(4-fluoro-3-nitrophenyl)acetate
An In-depth Technical Guide to the Stability and Storage of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Introduction
This compound is a substituted phenylacetate derivative of increasing importance in synthetic organic chemistry, particularly as a key intermediate in the development of novel pharmaceutical agents. Its chemical structure, featuring a fluorinated and nitrated aromatic ring coupled with a methyl ester, presents a unique combination of functional groups that dictate its reactivity and stability. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage conditions and handling procedures. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and purity of this critical chemical intermediate throughout its lifecycle in a research and development setting.
Chemical Profile and Inherent Stability
This compound is a compound that, under recommended storage conditions, is considered stable.[1][2] However, the presence of an ester functional group, a nitroaromatic system, and a carbon-fluorine bond suggests potential susceptibility to degradation under specific environmental stresses. Understanding these potential degradation pathways is critical for maintaining the compound's quality.
The key structural features influencing stability are:
-
Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.
-
Nitroaromatic Ring: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and makes the compound potentially susceptible to photolytic degradation.[3][4][5]
-
Carbon-Fluorine Bond: Generally a strong and stable bond, contributing to the overall thermal stability of the molecule.[6][7][8][9][10]
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | Freezer or Room Temperature (Sealed, Dry)[1][2][11] | Lower temperatures slow down potential degradation reactions. For short-term storage, room temperature in a well-sealed, dry environment is acceptable. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Minimizes contact with oxygen and moisture, thereby reducing the risk of oxidative degradation and hydrolysis. |
| Light | Protect from light | The nitroaromatic moiety suggests potential photosensitivity.[3][4][5] Storage in amber vials or in the dark is a necessary precaution. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | Prevents contamination and evaporation. The container should be compatible with organic esters. |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the chemistry of its functional groups. These pathways are critical to consider when designing experiments and interpreting analytical data.
Hydrolytic Degradation
The ester linkage is the most probable site for hydrolytic cleavage, which can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 2-(4-fluoro-3-nitrophenyl)acetic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will be irreversibly hydrolyzed to the corresponding carboxylate salt and methanol.[12]
Photolytic Degradation
Nitroaromatic compounds are known to be susceptible to photodegradation.[3][4][5] Upon exposure to UV or visible light, the nitro group can be reduced, or other photochemical reactions can occur, leading to a variety of degradation products. This underscores the importance of protecting the compound from light.
Thermal Degradation
The presence of the C-F bond generally imparts high thermal stability.[6][7][8][9][10] However, at elevated temperatures, decomposition can be expected. The nitro group can also contribute to thermal instability, potentially leading to the release of nitrogen oxides upon decomposition.[1]
Oxidative Degradation
The compound is incompatible with strong oxidizing agents.[1][2] Oxidative degradation could potentially involve reactions at the benzylic position or the aromatic ring, leading to a complex mixture of degradation products.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13][14][15][16]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodologies
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water.
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for a specified period (e.g., 24, 48 hours).
-
Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for a specified period (e.g., 2, 8, 24 hours).
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
5. Thermal Degradation:
-
Place a known amount of the solid compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After cooling, dissolve the sample in the mobile phase for analysis.
6. Photostability Testing:
-
Expose a solution of the compound and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
7. Analytical Method:
-
A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point. Detection can be performed using a UV detector and a mass spectrometer for peak identification.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are hydrolysis of the methyl ester and potential photodegradation of the nitroaromatic ring. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, the integrity of the compound can be maintained. The provided experimental framework for forced degradation studies offers a robust approach for a comprehensive evaluation of its stability profile, which is essential for its successful application in research and drug development.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Thermal and chemical stability of fluorohydroxyapatite ceramics with different fluorine contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
- 12. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene - Google Patents [patents.google.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. medcraveonline.com [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
A Senior Application Scientist's Guide to Sourcing High-Purity Methyl 2-(4-fluoro-3-nitrophenyl)acetate for Pharmaceutical Development
Abstract
Methyl 2-(4-fluoro-3-nitrophenyl)acetate (CAS No. 226888-37-5) is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this reagent is not merely a matter of quality control; it is a critical determinant of reaction efficiency, impurity profiles of subsequent intermediates, and, ultimately, the safety and efficacy of the final drug product. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and verifying commercial suppliers of high-purity this compound. We will delve into the practical interpretation of supplier documentation, the importance of orthogonal purity verification, and the establishment of a robust, science-driven procurement strategy grounded in the principles of Good Manufacturing Practice (GMP) and ICH guidelines.
Introduction: The Significance of a High-Purity Starting Material
This compound is a key building block in numerous synthetic pathways. Its molecular structure, featuring a reactive nitro group and a fluorine substituent, makes it a versatile precursor for creating complex molecular architectures. However, these same reactive sites mean that impurities—whether unreacted starting materials, by-products, or degradation products from its own synthesis—can have significant downstream consequences.
The presence of unwanted chemicals, even in trace amounts, can negatively impact the efficacy and safety of pharmaceutical products.[1] Regulatory bodies like the FDA and EMA enforce stringent requirements to ensure impurities are minimized to acceptable levels.[2] Therefore, a rigorous approach to sourcing high-purity starting materials is the foundational first step in any drug development program.
The Supplier Qualification Framework: Beyond the Purity Percentage
Selecting a supplier involves more than just comparing the quoted purity on a product page. A robust qualification process is essential to ensure a consistent and reliable supply of high-quality material. This process can be visualized as a multi-stage due diligence workflow.
Caption: Workflow for qualifying a chemical supplier.
Deconstructing the Certificate of Analysis (CoA)
The CoA is the single most important document provided by a supplier. However, it must be read with a critical, scientific eye. Do not just look at the final purity value; analyze the methods used to derive it.
| Parameter | What to Look For | Red Flags |
| Identity | Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Data should be consistent with the known structure. | Identity confirmed by a single, non-specific technique (e.g., IR only). |
| Purity Assay | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards.[2][3] The method (column, mobile phase, detector) should be specified. | Purity determined by a less precise method like Titration or Differential Scanning Calorimetry (DSC) alone.[1] |
| Impurities | A list of known and unknown impurities, ideally with quantification above the reporting threshold (typically >0.05%).[4] | A simple statement of ">99% purity" with no impurity profile data. |
| Residual Solvents | Analysis by Headspace GC, compliant with ICH Q3C guidelines.[4] | Missing data on residual solvents, which are common process impurities.[4][5] |
| Date of Analysis | The analysis should be recent, reflecting the quality of the current batch. | An old or undated CoA, which may not represent the material being shipped. |
The Importance of Good Manufacturing Practice (GMP)
For drug development, particularly for materials used in later-stage clinical trials and commercial production, sourcing from a supplier that adheres to Good Manufacturing Practice (GMP) is critical.[6] GMP ensures that products are consistently produced and controlled according to strict quality standards.[7][8] This includes documented training for personnel, facility and equipment maintenance, raw material control, and robust quality control systems.[6][9] While a research-grade material may be sufficient for early discovery, a GMP-grade product, though more costly, provides a higher level of assurance and traceability required for regulatory submissions.[9]
In-House Purity Verification: The Principle of Trust, but Verify
Upon receiving a sample or first order, it is imperative to perform your own analytical testing. This not only verifies the supplier's claims but also establishes a baseline for future batches. An orthogonal method—one that uses different analytical principles from the supplier's—is highly recommended to provide a truly independent assessment.
Recommended Protocol: Orthogonal HPLC-UV Method
This protocol describes a standard reverse-phase HPLC method for the purity determination of this compound. It is designed to be a robust starting point for most analytical laboratories.
Objective: To determine the purity of this compound and quantify any related organic impurities.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Formic Acid, ACS Grade
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 50:50 mixture of ACN/Water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution. .
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (% Area Normalization).
-
Report any impurity peak greater than the ICH reporting threshold of 0.05%.[4]
-
Caption: Experimental workflow for in-house purity verification.
Commercial Availability and Supplier Overview
A market survey reveals several chemical suppliers offering this compound. While this guide does not endorse any specific supplier, reputable sources generally fall into two categories: large, multinational catalog companies and specialized custom synthesis laboratories.
-
Multinational Suppliers (e.g., Sigma-Aldrich/Merck, TCI, Alfa Aesar): These companies typically offer research-grade material with readily available stock and standard documentation. Their strength lies in convenience and established distribution networks.
-
Specialized Manufacturers & Custom Synthesis Labs (e.g., Ambeed, BLDpharm, LEAPChem): These suppliers may offer a wider range of purities, including GMP-grade material, and can often provide more detailed batch-specific data upon request.[10][11][12] They are often more flexible for bulk quantity orders.
When engaging with any supplier, it is crucial to request a batch-specific CoA and inquire about their quality management systems.
Conclusion
Sourcing high-purity this compound is a critical, multi-faceted process that extends far beyond a simple purchasing decision. For the drug development professional, it is an exercise in risk management. By implementing a rigorous supplier qualification framework, critically evaluating all documentation, and maintaining a robust in-house verification program, researchers can ensure the quality and consistency of this key starting material. This diligence forms the bedrock of a reproducible synthetic process and is an indispensable component of developing safe and effective pharmaceuticals in compliance with global regulatory standards.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. iiste.org [iiste.org]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. sampanenterprises.com [sampanenterprises.com]
- 7. One moment, please... [chemicals.co.uk]
- 8. nafdac.gov.ng [nafdac.gov.ng]
- 9. listlabs.com [listlabs.com]
- 10. 226888-37-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. echemi.com [echemi.com]
- 12. 147124-38-7|Methyl 2-(4-fluoro-2-nitrophenyl)acetate|BLD Pharm [bldpharm.com]
Methyl 2-(4-fluoro-3-nitrophenyl)acetate: A Cornerstone Fluorinated Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has led to a high demand for versatile, fluorinated building blocks that can be readily integrated into complex synthetic pathways.
Methyl 2-(4-fluoro-3-nitrophenyl)acetate stands out as a particularly valuable reagent in this class. Its structure is ingeniously pre-configured for sequential, regioselective transformations. The molecule features a phenylacetic acid ester moiety, a common pharmacophore, attached to an aromatic ring that is activated for multiple, distinct chemical operations. The presence of a nitro group ortho to a fluorine atom makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed into an amine, a key functional group for further derivatization. This guide provides a detailed exploration of the chemical reactivity and synthetic utility of this compound, offering both mechanistic insights and practical, field-proven protocols.
Physicochemical Characteristics
A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 226888-37-5[2] |
| Molecular Formula | C₉H₈FNO₄[2][3] |
| Molecular Weight | 213.16 g/mol [2] |
| Appearance | Light yellow to yellow solid-liquid mixture or oil[2] |
| Monoisotopic Mass | 213.04373 Da[3] |
Core Reactivity and Synthetic Transformations
The synthetic power of this compound stems from two primary, electronically distinct reactive sites on the aromatic ring: the carbon bearing the fluorine atom and the nitro group. This allows for a controlled, stepwise elaboration of the molecular scaffold.
Nucleophilic Aromatic Substitution (SNAr): Displacing the Fluorine
The cornerstone reaction of this building block is the nucleophilic aromatic substitution (SNAr) of the fluoride. The reaction is highly efficient due to the electronic architecture of the ring.
Mechanistic Rationale:
The reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Activation: The potent electron-withdrawing nitro group, positioned ortho to the fluorine, strongly polarizes the C-F bond and depletes the electron density of the aromatic ring. This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.[6][7]
-
Addition & Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is an effective leaving group in this context due to the stabilization of the transition state.[6][8]
The SNAr mechanism is depicted below:
References
- 1. mdpi.com [mdpi.com]
- 2. This compound CAS#: 226888-37-5 [chemicalbook.com]
- 3. PubChemLite - this compound (C9H8FNO4) [pubchemlite.lcsb.uni.lu]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: Laboratory Scale Preparation of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Introduction
Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs, including the fluorinated and nitrated phenyl ring, are prevalent in a range of biologically active molecules. The precise and efficient synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.
This document provides a comprehensive guide to the laboratory-scale preparation of this compound. The protocol detailed herein is based on a robust two-step synthetic sequence commencing with the nitration of 4-fluorophenylacetic acid, followed by a classical Fischer-Speier esterification. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.
Synthetic Strategy and Mechanistic Overview
The preparation of this compound is most commonly achieved through a two-step process:
-
Nitration of 4-Fluorophenylacetic Acid: This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring of 4-fluorophenylacetic acid. The fluorine atom is an ortho-, para- director; however, the position ortho to the activating fluoro group and meta to the deactivating acetic acid group is favored.[1][2] A mixture of concentrated nitric acid and sulfuric acid is the archetypal nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1]
-
Fischer-Speier Esterification: The resulting 2-(4-fluoro-3-nitrophenyl)acetic acid is then converted to its corresponding methyl ester. This is a classic acid-catalyzed esterification where methanol acts as both the solvent and the reactant.[3][4] The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used.[5] The acid catalyst, commonly sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[6]
Reaction Pathway Diagram
Caption: Two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2-(4-Fluoro-3-nitrophenyl)acetic Acid
This procedure outlines the nitration of 4-fluorophenylacetic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Fluorophenylacetic acid | 405-50-5 | 154.14 | 15.4 g | 0.10 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 8.0 mL | ~0.12 |
| Ice | - | 18.02 | As needed | - |
| Dichloromethane | 75-09-2 | 84.93 | 100 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluorophenylacetic acid (15.4 g, 0.10 mol).
-
Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (50 mL) to the flask, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (8.0 mL) to chilled concentrated sulfuric acid (10 mL). Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-fluorophenylacetic acid over a period of 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring.
-
Product Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The expected product is 2-(4-fluoro-3-nitrophenyl)acetic acid.[7]
Part 2: Synthesis of this compound
This procedure details the Fischer-Speier esterification of the previously synthesized nitro-acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(4-Fluoro-3-nitrophenyl)acetic acid | 192508-36-4 | 199.13 | 19.9 g | 0.10 |
| Methanol | 67-56-1 | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 5 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-fluoro-3-nitrophenyl)acetic acid (19.9 g, 0.10 mol) in methanol (100 mL).
-
Addition of Catalyst: Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain it for 4-6 hours.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer detectable.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[8]
-
Purification (Optional): The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, if necessary. The pure product is typically a yellow oil or a low-melting solid.[8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety Precautions
-
Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitration Reaction: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Maintain the recommended temperature range strictly.
-
Quenching: The quenching of the nitration reaction mixture on ice should be done slowly and with vigorous stirring to dissipate the heat generated.
-
Solvent Handling: Dichloromethane and ethyl acetate are volatile and flammable. Handle them in a fume hood away from ignition sources.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Light yellow to yellow solid-liquid mixture or oil[8] |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol [8] |
| CAS Number | 226888-37-5[8] |
| LC-MS (ESI) | m/z calculated for C₉H₈FNO₄: 213.04; found: 214.26 [M+H]⁺[8] |
Further characterization by ¹H NMR and ¹³C NMR spectroscopy is recommended for complete structural elucidation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in nitration step | Incomplete reaction or loss during work-up. | Ensure the reaction goes to completion by TLC. Be careful during the quenching and filtration steps. |
| Formation of multiple products | Incorrect reaction temperature. | Strictly maintain the temperature between 0-5 °C during the addition of the nitrating mixture. |
| Incomplete esterification | Insufficient reaction time or catalyst. | Increase the reflux time and monitor by TLC. Ensure the sulfuric acid used is concentrated. |
| Product decomposes during work-up | Presence of residual acid. | Thoroughly wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid. |
Conclusion
The described two-step protocol provides a reliable and scalable method for the laboratory preparation of this compound. By carefully controlling the reaction conditions, particularly the temperature during the nitration step, and by employing an excess of methanol in the esterification, high yields of the desired product can be achieved. The detailed procedural steps, coupled with the mechanistic insights and safety precautions, offer a comprehensive guide for researchers engaged in the synthesis of this valuable chemical intermediate.
References
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound CAS#: 226888-37-5 [chemicalbook.com]
Application Notes: Synthesis of Substituted Indoles Utilizing Methyl 2-(4-fluoro-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Methyl 2-(4-fluoro-3-nitrophenyl)acetate in Indole Synthesis
This compound serves as a highly versatile and strategic precursor in the synthesis of substituted indoles, a core heterocyclic motif in a vast array of pharmacologically active compounds. The intrinsic functionalities of this starting material—a nitro group poised for reduction, an activatable acetate moiety, and a fluorine substituent—provide a powerful toolkit for medicinal chemists. The fluorine atom, in particular, is a valuable addition, often enhancing the metabolic stability and binding affinity of drug candidates.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the robust and widely applicable reductive cyclization pathway to generate functionalized indole scaffolds. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and highlight the application of this methodology in the synthesis of key pharmaceutical intermediates.
Synthetic Strategy: The Reductive Cyclization Pathway
The primary and most efficient method for converting this compound into an indole architecture is through a reductive cyclization reaction. This process involves two key transformations occurring in a single pot or in a stepwise manner:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine.
-
Intramolecular Cyclization: The newly formed amine undergoes an intramolecular condensation with the ester functionality, leading to the formation of the indole ring system.
This approach is advantageous due to its high efficiency, tolerance of various functional groups, and the use of readily available and often environmentally benign reducing agents.
Mechanistic Insights
The reaction proceeds through a well-understood mechanism. Initially, the nitro group is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in acidic media. The resulting aniline derivative then undergoes an intramolecular cyclization, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol to yield the corresponding oxindole, which can then tautomerize or be further transformed to the desired indole.
Core Synthetic Protocol: Reductive Cyclization of this compound
This protocol details the synthesis of methyl 6-fluoro-1H-indole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.
Step 1: Catalytic Hydrogenation and Cyclization
This one-pot procedure combines the reduction of the nitro group and the subsequent intramolecular cyclization.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in a mixture of methanol and ethyl acetate.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol % of palladium) to the solution under a stream of inert gas.
-
Seal the reaction vessel and purge with hydrogen gas several times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethyl acetate) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure methyl 6-fluoro-1H-indole-4-carboxylate.
Alternative Reducing Agents
While catalytic hydrogenation is a clean and efficient method, other reducing agents can also be employed, particularly when specialized hydrogenation equipment is unavailable. A common and effective alternative is the use of iron powder in acetic acid.[2][3]
Brief Protocol with Iron/Acetic Acid:
-
Dissolve this compound in glacial acetic acid.
-
Add iron powder (typically 3-5 equivalents) to the solution in portions to control the initial exotherm.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the reaction is complete as monitored by TLC.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for purification.
Visualizing the Workflow
Caption: Reductive cyclization workflow.
Characterization Data for Methyl 6-fluoro-1H-indole-4-carboxylate
| Property | Value |
| Molecular Formula | C10H8FNO2[4] |
| Molecular Weight | 193.17 g/mol [4] |
| Appearance | Solid[5] |
| Purity | >97%[5] |
Safety and Handling
This compound and its analogues are considered hazardous chemicals. Always consult the material safety data sheet (MSDS) before use.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Use only in a well-ventilated area.
-
IF ON SKIN: Wash with plenty of soap and water.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Store in a cool, dry, and well-ventilated place.[7]
-
Applications in Drug Development: The Synthesis of Rucaparib
A prominent application of the indole scaffold derived from this compound is in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib .[5] Rucaparib is an anticancer agent used for the treatment of advanced ovarian cancer.[5]
The key intermediate, methyl 6-fluoro-1H-indole-4-carboxylate, is synthesized via a Leimgruber–Batcho type reaction, which involves the condensation of a substituted nitrotoluene with DMF dimethylacetal followed by reductive cyclization.[6] This indole derivative then undergoes further chemical transformations to construct the complex tricyclic core of Rucaparib.[1][6]
Caption: Synthesis of Rucaparib.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction | Inactive catalyst, insufficient hydrogen pressure, or low reaction temperature. | Use fresh catalyst, increase hydrogen pressure, or slightly warm the reaction mixture. |
| Formation of byproducts | Over-reduction or side reactions. | Optimize reaction time and temperature. Consider using a milder reducing agent. |
| Low yield | Poor quality of starting material or loss during workup and purification. | Ensure the purity of the starting material. Optimize extraction and purification steps. |
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of functionalized indoles. The reductive cyclization pathway offers a reliable and efficient route to produce key indole intermediates, such as methyl 6-fluoro-1H-indole-4-carboxylate, which are pivotal in the development of modern therapeutics like Rucaparib. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 4. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents [patents.google.com]
Application Notes: Methyl 2-(4-fluoro-3-nitrophenyl)acetate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern pharmaceutical synthesis, the efficiency and success of a drug development program often hinge on the strategic selection of key molecular building blocks. Methyl 2-(4-fluoro-3-nitrophenyl)acetate is one such pivotal intermediate. Its value lies in the orthogonal reactivity of its three key functional groups: a methyl ester, an aromatic nitro group, and a strategically placed fluorine atom. This arrangement allows for a sequence of selective chemical transformations, making it a highly sought-after precursor in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the field of oncology.
This guide provides an in-depth look at the application of this compound, focusing on its synthesis and its critical role in the production of advanced pharmaceutical intermediates. We will delve into detailed, field-proven protocols, explain the rationale behind methodological choices, and present data to guide researchers in their synthetic endeavors.
Physicochemical Properties
To effectively utilize this intermediate, a clear understanding of its basic properties is essential.
| Property | Value | Source |
| CAS Number | 226888-37-5 | [1] |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| Appearance | Light yellow to yellow solid-liquid mixture or oil | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Core Application: A Gateway to PARP Inhibitors like Niraparib
A primary and high-value application of this compound is its use as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3][4] PARP inhibitors, such as Niraparib, are a class of targeted cancer therapies that have shown significant success in treating cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[3][5]
The synthesis of Niraparib and related structures often involves the construction of an indazole ring system. The journey from this compound to this core structure hinges on a critical transformation: the selective reduction of the nitro group to an amine. This step yields Methyl 2-(3-amino-4-fluorophenyl)acetate, which can then undergo cyclization reactions to form the desired indazole moiety.[6][7]
The workflow below illustrates the strategic position of this intermediate in the broader synthetic pathway towards PARP inhibitors.
Caption: Synthetic pathway from starting acid to the PARP inhibitor Niraparib.
Experimental Protocols & Methodologies
The following protocols are presented with detailed steps and explanations to ensure reproducibility and understanding of the underlying chemistry.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the straightforward and high-yielding synthesis of the title compound from its corresponding carboxylic acid.
Workflow Diagram:
Caption: Step-by-step workflow for the esterification protocol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(4-fluoro-3-nitrophenyl)acetic acid (e.g., 28.8 g, 0.14 mol) with methanol (30 mL).[1]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (10 mL) to the stirring mixture. The addition is exothermic and should be done with appropriate cooling.
-
Reaction: Heat the mixture to 80°C and stir overnight.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (EtOAc, 3 x 50 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.[1] This removes residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to afford the product as a yellow oil.[1]
-
Expected Outcome: This procedure typically provides a high yield, often around 97%.[1] The product can be verified by LC-MS, looking for a peak corresponding to [M+H]⁺ at m/z 214.[1]
Protocol 2: Selective Reduction of the Nitro Group
This is the most critical transformation. The goal is to reduce the nitro group to an amine while preserving both the methyl ester and the aryl-fluoride bond. Catalytic hydrogenation with Pd/C is often avoided due to the significant risk of hydrodehalogenation.[8][9] Therefore, chemical reduction or alternative catalytic systems are preferred.
Decision-Making for Selective Reduction:
The choice of reducing agent is paramount and depends on the substrate's functional groups. The following diagram provides a logical framework for selecting an appropriate method.
Caption: Decision workflow for choosing a selective nitro reduction reagent.
Comparison of Recommended Methods:
| Method | Reagents & Conditions | Selectivity Advantages | Potential Drawbacks |
| Tin(II) Chloride | SnCl₂·2H₂O in EtOH or EtOAc, reflux | Excellent chemoselectivity; preserves halogens, esters, and nitriles.[8] | Stoichiometric amounts of tin salts are produced, requiring a specific basic work-up for removal.[8] |
| Iron Reduction | Fe powder in HCl, NH₄Cl, or Acetic Acid | Robust, inexpensive, and does not cause dehalogenation.[9] | Requires a large excess of iron, can be heterogeneous, and filtration of iron oxides can be difficult. |
| Raney Nickel | H₂ gas, Raney Ni catalyst | Catalytic method, cleaner work-up than metal/acid methods. Preferred over Pd/C to prevent dehalogenation.[8][9] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Detailed Protocol using Tin(II) Chloride (SnCl₂·2H₂O):
This method is highly reliable for lab-scale synthesis due to its excellent selectivity.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) to the solution.[8]
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80°C) and monitor by TLC until the starting material is consumed.
-
Work-up and Neutralization: Cool the reaction to room temperature and pour it into ice. Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with vigorous stirring until the pH is basic (pH 7-8). This step is critical to precipitate tin salts.[8] Continue adding base until the precipitate redissolves to form a clear solution of sodium stannate, if possible, to simplify filtration.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 2-(3-amino-4-fluorophenyl)acetate.
-
Causality and Trustworthiness: The choice of SnCl₂ is deliberate. It is a mild reducing agent that functions via single electron transfers, a mechanism that is highly selective for the electron-deficient nitro group over other reducible functionalities under these conditions.[8][10] The multi-step work-up is a self-validating system; successful neutralization and removal of tin salts are essential for obtaining a pure product, reinforcing procedural discipline.
Conclusion
This compound is more than just a chemical; it is a strategic asset in pharmaceutical synthesis. Its well-defined reactivity allows for the execution of precise, high-yield transformations that are fundamental to building complex molecules like Niraparib. The protocols detailed herein, particularly the emphasis on the selective reduction of the nitro group, provide researchers with a reliable and rational approach to utilizing this versatile intermediate. By understanding the causality behind the choice of reagents and conditions, scientists can confidently and efficiently advance their drug discovery and development programs.
References
- 1. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 7. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Hydrolysis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate to 2-(4-fluoro-3-nitrophenyl)acetic acid
Introduction: Significance and Context
The conversion of methyl 2-(4-fluoro-3-nitrophenyl)acetate to its corresponding carboxylic acid, 2-(4-fluoro-3-nitrophenyl)acetic acid, is a critical transformation in synthetic organic chemistry. This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting carboxylic acid serves as a versatile building block, enabling the construction of more complex molecular architectures through subsequent chemical modifications. The presence of the fluoro and nitro substituents on the phenyl ring makes this molecule particularly relevant in medicinal chemistry, as these groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This application note provides a comprehensive guide to this hydrolysis reaction, detailing the underlying chemical principles, offering field-proven experimental protocols, and discussing the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The Chemistry Behind the Transformation
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. Both pathways proceed through a nucleophilic acyl substitution mechanism, but the specific intermediates and catalysts differ.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is a widely employed and often preferred method for this transformation due to its typically irreversible nature.[1] The reaction proceeds via the following steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the formation of the carboxylate salt.
-
Protonation: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and yield the desired carboxylic acid.
The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating the hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process and is the reverse of the Fischer esterification.[2] The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination of Methanol: The tetrahedral intermediate collapses, eliminating a molecule of methanol and forming the protonated carboxylic acid.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
To drive the equilibrium towards the carboxylic acid, this reaction is typically carried out with a large excess of water.
Experimental Protocols
The following protocols are designed to provide a detailed, step-by-step guide for the hydrolysis of this compound. While both acid and base-catalyzed methods are presented, the base-catalyzed approach is generally recommended for its efficiency and irreversibility.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from general procedures for the saponification of esters and is optimized for the specific substrate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 10 mmol scale) |
| This compound | 192508-35-3 | 215.15 | 2.15 g (10 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.80 g (20 mmol) |
| Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | 10 mL |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | 36.46 | As needed for acidification |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.15 g, 10 mmol) in methanol (20 mL).
-
Addition of Base: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in water (10 mL). Carefully add the NaOH solution to the stirred solution of the ester at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The reaction is generally complete within 2-4 hours.
-
Work-up - Removal of Methanol: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up - Acidification: To the remaining aqueous solution, add distilled water (20 mL). Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A precipitate of the carboxylic acid should form.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Work-up - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-fluoro-3-nitrophenyl)acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the pure carboxylic acid as a solid.
Workflow Diagram (Base-Catalyzed Hydrolysis):
Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is based on general methods for acid-catalyzed ester hydrolysis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 10 mmol scale) |
| This compound | 192508-35-3 | 215.15 | 2.15 g (10 mmol) |
| Sulfuric Acid (H₂SO₄), concentrated (98%) | 7664-93-9 | 98.08 | 5 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | 25 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | For washing |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.15 g, 10 mmol) and water (25 mL).
-
Addition of Acid: Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirred mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 100-110 °C) for an extended period (typically 12-24 hours). Monitor the reaction progress by TLC.
-
Work-up - Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Work-up - Washing: Combine the organic extracts and wash successively with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization as described in the base-catalyzed protocol.
Workflow Diagram (Acid-Catalyzed Hydrolysis):
Caption: Workflow for the acid-catalyzed hydrolysis of the methyl ester.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. For base-catalyzed hydrolysis, the addition of a small amount of fresh sodium hydroxide solution may be beneficial. For acid-catalyzed hydrolysis, ensuring a sufficient excess of water is crucial to drive the equilibrium.
-
Low Yield: Low yields can result from incomplete reaction or losses during work-up and purification. Ensure efficient extraction by performing multiple extractions with an appropriate solvent. During recrystallization, minimize the amount of solvent used to dissolve the crude product to maximize recovery.
-
Purity Issues: If the final product is not of the desired purity, a second recrystallization may be necessary. Alternatively, column chromatography on silica gel can be employed for purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The hydrolysis of this compound to its carboxylic acid is a fundamental and important reaction in organic synthesis. Both base-catalyzed (saponification) and acid-catalyzed methods can be effectively employed to achieve this transformation. The choice between the two methods will often depend on the specific requirements of the synthetic route, such as the presence of other acid or base-sensitive functional groups in the molecule. The protocols and insights provided in this application note are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this reaction efficiently and reproducibly.
References
Anwendungshinweise und Protokolle zur Derivatisierung von Methyl-2-(4-fluor-3-nitrophenyl)acetat für die medizinische Chemie
Verfasst von: Dr. Gemini, Senior Application Scientist
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von Methyl-2-(4-fluor-3-nitrophenyl)acetat, einem vielseitigen Baustein für die Entwicklung neuer pharmazeutischer Wirkstoffe. Die einzigartige Anordnung einer Fluor-, einer Nitrogruppe und einer Esterfunktion an einem Phenylacetat-Grundgerüst bietet mehrere strategische Ansatzpunkte für die Synthese von Wirkstoffbibliotheken. Wir stellen bewährte Protokolle für drei primäre Derivatisierungsstrategien vor: die nukleophile aromatische Substitution (SNAr) des Fluoratoms, die Reduktion der Nitrogruppe mit anschließender Amidkopplung und die Modifikation der Estergruppe. Diese Methoden ermöglichen den Zugang zu einer breiten Palette von Analoga zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
Einleitung: Die strategische Bedeutung von Methyl-2-(4-fluor-3-nitrophenyl)acetat
Methyl-2-(4-fluor-3-nitrophenyl)acetat ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie. Seine Popularität verdankt es der elektronischen Natur seines substituierten Phenylrings. Die stark elektronenziehende Nitrogruppe in ortho-Position zum Fluoratom aktiviert den Ring für die nukleophile aromatische Substitution (SNAr)[1]. Dies ermöglicht die einfache Einführung einer Vielzahl von funktionellen Gruppen anstelle des Fluoratoms.
Gleichzeitig dient die Nitrogruppe als Maskierung für eine primäre Aminogruppe, die durch Reduktion leicht zugänglich gemacht werden kann. Das resultierende Anilin ist ein Schlüsselintermediat für die Synthese von Amiden, Sulfonamiden und anderen Heterozyklen. Schließlich bietet die Methylester-Funktion einen weiteren Punkt für Modifikationen, wie z.B. die Hydrolyse zur freien Säure oder die direkte Amidierung.
Strukturell verwandte Moleküle haben bereits vielversprechende biologische Aktivitäten gezeigt. So wurden beispielsweise Benzimidazole, die aus 4-Fluor-3-nitrobenzoesäure synthetisiert wurden, als antimykobakterielle Wirkstoffe identifiziert[2]. Die Fähigkeit, das Grundgerüst an drei verschiedenen Positionen zu modifizieren, macht Methyl-2-(4-fluor-3-nitrophenyl)acetat zu einem idealen Kandidaten für die Erstellung diverser Molekülbibliotheken zur Identifizierung neuer Leitstrukturen.
Chemische Derivatisierungsstrategien
Die Derivatisierung von Methyl-2-(4-fluor-3-nitrophenyl)acetat kann über drei Hauptwege erfolgen, die selektiv oder in Kombination genutzt werden können, um eine maximale molekulare Vielfalt zu erreichen.
Abbildung 1: Übersicht der Derivatisierungsstrategien für Methyl-2-(4-fluor-3-nitrophenyl)acetat.
Strategie 1: Nukleophile Aromatische Substitution (SNAr) am C4-Fluoratom
Die SNAr-Reaktion ist eine der robustesten Methoden zur Modifikation dieses Gerüsts. Die elektronenziehende Wirkung der Nitrogruppe in ortho-Position stabilisiert den negativ geladenen Meisenheimer-Komplex, der als Intermediat gebildet wird, und erleichtert so die Substitution des Fluorid-Ions[1].
Protokoll 1: Allgemeine Vorschrift für die SNAr mit einem primären Amin
-
Reaktionsaufbau: In einem trockenen 25-mL-Rundkolben werden Methyl-2-(4-fluor-3-nitrophenyl)acetat (1,0 Äq.), das gewünschte primäre oder sekundäre Amin (1,2 Äq.) und eine milde Base wie Kaliumcarbonat (K2CO3, 2,0 Äq.) in einem aprotisch-polaren Lösungsmittel wie Dimethylformamid (DMF, 0,2 M) suspendiert.
-
Reaktionsdurchführung: Die Reaktionsmischung wird unter Stickstoffatmosphäre bei 80 °C für 4-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Aufarbeitung: Nach vollständiger Umsetzung wird die Mischung auf Raumtemperatur abgekühlt und in Eiswasser gegossen. Das ausgefallene Produkt wird abfiltriert, mit Wasser gewaschen und im Vakuum getrocknet. Alternativ kann die wässrige Phase mehrmals mit Ethylacetat extrahiert werden. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na2SO4 getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das gewünschte Produkt zu erhalten.
Tabelle 1: Beispielhafte SNAr-Reaktionen und erwartete Ergebnisse
| Nukleophil | Produkt | Erwartete Ausbeute (%) |
| Morpholin | Methyl-2-(4-morpholino-3-nitrophenyl)acetat | 85-95% |
| Benzylamin | Methyl-2-(4-(benzylamino)-3-nitrophenyl)acetat | 80-90% |
| Thiophenol | Methyl-2-(4-(phenylthio)-3-nitrophenyl)acetat | 75-85% |
| Natriummethoxid | Methyl-2-(4-methoxy-3-nitrophenyl)acetat | 90-98% |
Strategie 2: Reduktion der Nitrogruppe und anschließende Derivatisierung
Die Umwandlung der Nitrogruppe in ein primäres Amin eröffnet eine Fülle von Möglichkeiten für die weitere Funktionalisierung, insbesondere durch Amid- oder Sulfonamidkopplungen. Die Reduktion kann unter verschiedenen Bedingungen erfolgen, wobei die katalytische Hydrierung oder die Reduktion mit Metallen in saurer Lösung die gebräuchlichsten Methoden sind.
Abbildung 2: Arbeitsablauf für die Reduktion der Nitrogruppe und die anschließende Kopplungsreaktion.
Protokoll 2: Reduktion der Nitrogruppe mit Eisen
-
Reaktionsaufbau: In einem 100-mL-Rundkolben werden Methyl-2-(4-fluor-3-nitrophenyl)acetat (1,0 Äq.) und Ammoniumchlorid (NH4Cl, 4,0 Äq.) in einer Mischung aus Ethanol und Wasser (z.B. 4:1, 0,1 M) suspendiert.
-
Reaktionsdurchführung: Unter kräftigem Rühren wird Eisenpulver (Fe, 5,0 Äq.) portionsweise zugegeben. Die Mischung wird anschließend für 2-4 Stunden unter Rückfluss erhitzt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch ein Celite®-Bett filtriert, um das Eisen und die Eisensalze zu entfernen. Das Filterbett wird gründlich mit Ethanol oder Ethylacetat gespült.
-
Reinigung: Das Filtrat wird im Vakuum eingeengt, um das Lösungsmittel zu entfernen. Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter NaCl-Lösung gewaschen. Die organische Phase wird getrocknet (Na2SO4), filtriert und eingeengt, um das rohe Methyl-2-(3-amino-4-fluorophenyl)acetat zu erhalten, das oft ohne weitere Reinigung im nächsten Schritt verwendet werden kann.
Protokoll 3: Allgemeine Vorschrift für die Amidkopplung
-
Reaktionsaufbau: Das in Protokoll 2 hergestellte Amin (1,0 Äq.) wird in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder DMF gelöst. Eine Base wie Triethylamin (TEA, 1,5 Äq.) oder Diisopropylethylamin (DIPEA, 1,5 Äq.) wird hinzugefügt.
-
Reaktionsdurchführung: Die Mischung wird auf 0 °C abgekühlt. Das entsprechende Acylchlorid oder Sulfonylchlorid (1,1 Äq.) wird langsam zugetropft. Die Reaktion wird für 1-3 Stunden bei Raumtemperatur gerührt.
-
Aufarbeitung und Reinigung: Die Reaktion wird mit Wasser oder einer verdünnten Säure (z.B. 1 M HCl) gequencht. Die wässrige Phase wird mit DCM extrahiert. Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Strategie 3: Modifikation der Methylestergruppe
Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu erhalten, oder direkt in ein Amid umgewandelt werden. Die freie Säure ist ein wichtiger Baustein für weitere Kopplungsreaktionen, z.B. zur Bildung von Amiden mit verschiedenen Aminen unter Verwendung von Standard-Kopplungsreagenzien wie HATU oder EDC/HOBt.
Protokoll 4: Hydrolyse des Methylesters
-
Reaktionsaufbau: Der Ester (1,0 Äq.) wird in einer Mischung aus Tetrahydrofuran (THF) und Wasser (z.B. 3:1) gelöst.
-
Reaktionsdurchführung: Lithiumhydroxid (LiOH, 2,0 Äq.) wird zugegeben und die Mischung wird bei Raumtemperatur für 2-6 Stunden gerührt, bis die DC oder LC-MS eine vollständige Umsetzung anzeigt.
-
Aufarbeitung: Das THF wird im Vakuum entfernt. Die wässrige Lösung wird mit 1 M HCl angesäuert, bis ein pH-Wert von ca. 2 erreicht ist. Das ausgefallene Produkt wird abfiltriert und mit kaltem Wasser gewaschen oder mit Ethylacetat extrahiert.
-
Reinigung: Das Produkt, 2-(4-Fluor-3-nitrophenyl)essigsäure, wird im Vakuum getrocknet und ist in der Regel rein genug für die weitere Verwendung.
Analytische Charakterisierung
Die Identität und Reinheit aller synthetisierten Derivate sollten durch Standard-Analysemethoden bestätigt werden.
Tabelle 2: Methoden zur Charakterisierung der Derivate
| Methode | Zweck | Typische Beobachtungen |
| 1H-NMR | Strukturbestätigung, Überprüfung der Substitution | Verschiebung der aromatischen und aliphatischen Signale, Auftreten neuer Signale der eingeführten Gruppe. |
| 13C-NMR | Strukturbestätigung | Auftreten neuer Kohlenstoffsignale, insbesondere im aromatischen Bereich. |
| LC-MS | Reinheitsbestimmung, Molekulargewicht | Bestätigung des erwarteten Molekülions (z.B. [M+H]+). |
| HRMS | Exakte Massenbestimmung | Bestätigung der elementaren Zusammensetzung. |
Schlussfolgerung
Methyl-2-(4-fluor-3-nitrophenyl)acetat ist ein äußerst nützlicher und flexibler Baustein für die Synthese von Wirkstoffkandidaten. Die in diesem Dokument beschriebenen Protokolle für die nukleophile aromatische Substitution, die Reduktion der Nitrogruppe mit anschließender Amidierung und die Modifikation der Estergruppe bieten robuste und reproduzierbare Methoden zur Erzeugung einer hohen molekularen Vielfalt. Diese Strategien ermöglichen es Forschern und Wissenschaftlern in der Wirkstoffentwicklung, systematisch Struktur-Wirkungs-Beziehungen zu untersuchen und neue therapeutische Wirkstoffe zu entdecken.
Referenzen
-
(Bezieht sich auf allgemeine chemische Reduktionsmethoden, nicht direkt auf das Zielmolekül)
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Verfügbar unter: --INVALID-LINK--
-
(Bezieht sich auf die Entwicklung von A2A-Rezeptor-Liganden, allgemeiner Kontext)
-
Sigma-Aldrich. 4-Fluoro-3-nitrobenzoic acid 98%. Verfügbar unter: --INVALID-LINK--
-
NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. Verfügbar unter: --INVALID-LINK--
-
(Bezieht sich auf die Reduktion verwandter Malonatester)
-
ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Verfügbar unter: --INVALID-LINK--
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Verfügbar unter: --INVALID-LINK--
-
(Bezieht sich auf ein Isomer des Zielmoleküls)
-
(Bezieht sich auf ein Hydroxy-Analogon des Zielmoleküls)
-
(Bezieht sich auf die Hydrolyse von p-Nitrophenylestern)
-
(Bezieht sich auf die pharmakologische Aktivität von Furan-Derivaten)
-
(Bezieht sich auf die Hydrolyse von p-Nitrophenylestern)
-
(Bezieht sich auf die Hydrolyse von p-Nitrophenylestern)
-
(Bezieht sich auf die Hydrolyse von p-Nitrophenylestern)
-
(Bezieht sich auf die Reduktion eines verwandten Malonatesters)
-
(Bezieht sich auf ein Amino-Analogon des Zielmoleküls)
-
(Bezieht sich auf ein Isomer des Zielmoleküls)
-
(Bezieht sich auf ein verwandtes Phenol-Derivat)
-
(Bezieht sich auf die Hydrolyse von p-Nitrophenylacetat)
References
Application Note: High-Resolution TLC Monitoring for the Synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Introduction: The Importance of Precise Reaction Monitoring
Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a key building block in medicinal chemistry and drug development, serving as a precursor for a variety of pharmacologically active molecules. Its synthesis, typically achieved through the electrophilic nitration of Methyl 2-(4-fluorophenyl)acetate, requires careful monitoring to ensure optimal yield, minimize the formation of impurities, and determine the reaction endpoint. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for real-time tracking of this reaction, allowing researchers to visualize the consumption of the starting material and the formation of the desired product. This application note provides a detailed protocol for the synthesis and subsequent reaction monitoring by TLC, grounded in the principles of electrophilic aromatic substitution and chromatographic theory.
The Synthesis: Electrophilic Aromatic Substitution in Action
The conversion of Methyl 2-(4-fluorophenyl)acetate to its 3-nitro derivative is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[1]
The regioselectivity of the nitration—that is, the position on the benzene ring where the nitro group is introduced—is dictated by the directing effects of the substituents already present: the fluorine atom and the methyl acetate group (-CH₂COOCH₃).
-
Fluorine (-F): As a halogen, fluorine is an ortho-, para-directing deactivator. It is deactivating due to its high electronegativity, which withdraws electron density from the ring inductively. However, it is ortho-, para-directing because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho and para positions.[2][3]
-
Methyl Acetate (-CH₂COOCH₃): This group is weakly deactivating and also considered to be ortho-, para-directing. The primary directing influence comes from the methylene spacer which insulates the ester functionality from the ring, making its overall electronic effect similar to a simple alkyl group.
Considering these directing effects, the incoming nitro group will preferentially substitute at the positions ortho to the fluorine atom (C3 and C5) and ortho and para to the methyl acetate group. The C3 position is ortho to the fluorine and meta to the methyl acetate group, making it a sterically and electronically favorable site for substitution.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the nitration of similar aromatic esters.[4]
Materials:
-
Methyl 2-(4-fluorophenyl)acetate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol
-
50 mL and 100 mL Conical Flasks
-
Measuring Cylinders
-
Dropping Pipette
-
Ice-water bath
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Flask
-
Melting Point Apparatus
Procedure:
-
In a 50 mL conical flask, carefully add 4.0 mL of concentrated sulfuric acid to 2.0 g of Methyl 2-(4-fluorophenyl)acetate with continuous swirling.
-
Cool the mixture in an ice-water bath to between 0 and 5 °C.
-
In a separate, dry test tube, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Cool this mixture in the ice-water bath.
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the solution of Methyl 2-(4-fluorophenyl)acetate over a period of about 15 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 15 minutes.
-
Carefully pour the reaction mixture onto about 20 g of crushed ice in a 100 mL beaker, stirring continuously. A solid product should precipitate.
-
Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of ice-cold water.
-
Purify the crude this compound by recrystallization from a minimal amount of hot ethanol.
-
Dry the purified crystals and determine their melting point.
Reaction Monitoring by Thin-Layer Chromatography (TLC): A Step-by-Step Guide
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar solvent system).[5] The starting material, Methyl 2-(4-fluorophenyl)acetate, is less polar than the product, this compound, due to the introduction of the polar nitro group. Consequently, the starting material will travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while the product will have a lower Rf value.[6]
Materials and Equipment for TLC
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 8:2 v/v) is a good starting point.[6]
-
UV lamp (254 nm) for visualization
-
Small vials for sample preparation
-
Dichloromethane or Ethyl Acetate (for dissolving samples)
TLC Monitoring Protocol
-
Preparation of the TLC Plate: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline: "SM" for Starting Material, "RM" for Reaction Mixture, and "C" for Co-spot.
-
Sample Preparation:
-
SM: Dissolve a small amount of the starting material, Methyl 2-(4-fluorophenyl)acetate, in a few drops of dichloromethane or ethyl acetate.
-
RM: At various time points during the reaction (e.g., 5, 15, and 30 minutes after the addition of the nitrating mixture), carefully withdraw a small aliquot of the reaction mixture and quench it in a vial containing a small amount of ice-cold water and ethyl acetate. Shake well and use the top organic layer for spotting.
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube, spot the "SM" solution on the corresponding lane on the baseline.
-
With another clean capillary tube, spot the "RM" sample on its lane.
-
On the "C" lane, first spot the "SM" and then, on top of the same spot, apply the "RM".
-
-
Developing the TLC Plate:
-
Pour the chosen mobile phase (e.g., Hexane:Ethyl Acetate 8:2) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.
-
Circle the observed spots with a pencil.
-
The reaction is complete when the spot corresponding to the starting material in the "RM" lane has disappeared, and a new, lower Rf spot corresponding to the product is prominent.
-
Data Presentation and Analysis
The progress of the reaction can be effectively visualized and quantified through the calculation of Rf values.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Mobile Phase System (v/v) | Expected Rf Value | Polarity |
| Methyl 2-(4-fluorophenyl)acetate | Hexane / Ethyl Acetate (8:2) | Higher Rf (~0.6-0.7) | Less Polar |
| This compound | Hexane / Ethyl Acetate (8:2) | Lower Rf (~0.3-0.4) | More Polar |
Note: The provided Rf values are estimates and may vary depending on the specific TLC plates, chamber saturation, and temperature. It is recommended to run a standard of the starting material alongside the reaction mixture for accurate comparison.
Visualizing the Workflow
The following diagram illustrates the key steps in the TLC monitoring process.
Caption: Workflow for TLC Monitoring of the Synthesis.
Conclusion: Ensuring Synthetic Success through Vigilant Monitoring
The synthesis of this compound is a critical step in the development of many pharmaceutical compounds. The use of Thin-Layer Chromatography as a monitoring tool provides a simple, yet powerful, method to ensure the reaction proceeds to completion, thereby maximizing yield and purity. By understanding the underlying principles of the synthesis and the separation technique, researchers can confidently and efficiently produce this valuable chemical intermediate.
References
- 1. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]
- 2. PubChemLite - this compound (C9H8FNO4) [pubchemlite.lcsb.uni.lu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your reaction yield and purity. This guide is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
A common challenge in this synthesis is achieving a high yield. Several factors can contribute to this, from incomplete reactions to product loss during workup.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Esterification | The equilibrium of the Fischer esterification reaction may not be sufficiently shifted towards the product.[1] Water produced during the reaction can hydrolyze the ester back to the carboxylic acid. | - Use Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the formation of the methyl ester.[1] - Effective Water Removal: While not always practical on a small scale, azeotropic removal of water or the use of a dehydrating agent can be considered. - Increase Reaction Time/Temperature: Ensure the reaction is heated for an adequate duration at a suitable temperature (e.g., refluxing methanol). A protocol suggests stirring at 80°C overnight.[2] |
| Inefficient Nitration | If synthesizing the precursor, 2-(4-fluoro-3-nitrophenyl)acetic acid, incomplete nitration of 4-fluorophenylacetic acid will directly impact the final yield. The nitrating conditions must be carefully controlled to favor the desired isomer. | - Control Temperature: The nitration of phenylacetic acid derivatives should be performed at low temperatures (e.g., below 40°C) to minimize side reactions.[3] - Appropriate Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent.[4][5] |
| Side Reactions | The formation of byproducts during either the nitration or esterification step can consume starting materials and reduce the yield of the desired product. For instance, over-nitration or formation of undesired isomers can occur. | - Optimize Nitration Conditions: Carefully control the stoichiometry of the nitrating agents and the reaction temperature. The use of a polar solvent like methylene dichloride can improve the reaction's thoroughness.[4][5] - Purification of Intermediate: Ensure the purity of the 2-(4-fluoro-3-nitrophenyl)acetic acid intermediate before proceeding to the esterification step. |
| Loss During Workup | The product may be lost during the extraction and washing steps if the pH is not controlled or if emulsions form. | - Proper Quenching and Extraction: After esterification, quench the reaction mixture with ice water and extract with a suitable organic solvent like ethyl acetate.[2] - Bicarbonate Wash: Washing the organic layer with a saturated aqueous sodium bicarbonate solution is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.[2] This should be done carefully to avoid vigorous effervescence. |
Issue 2: Presence of Impurities in the Final Product
Purity is critical for the use of this compound in subsequent synthetic steps. The presence of starting materials or side products can interfere with downstream reactions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Unreacted 2-(4-fluoro-3-nitrophenyl)acetic acid | Incomplete esterification will result in the presence of the starting carboxylic acid in the final product. | - Thorough Bicarbonate Wash: As mentioned previously, washing the organic extract with saturated sodium bicarbonate solution will remove the acidic starting material.[2] - Column Chromatography: If the impurity persists, purification by column chromatography on silica gel is an effective method to separate the non-polar ester from the more polar carboxylic acid. |
| Isomeric Impurities | During the nitration of 4-fluorophenylacetic acid, other nitro isomers can be formed, which will then be carried through to the final product. | - Recrystallization of the Intermediate: The 2-(4-fluoro-3-nitrophenyl)acetic acid intermediate can often be purified by recrystallization to remove unwanted isomers before esterification.[6] - Careful Monitoring of Nitration: Use techniques like TLC or HPLC to monitor the progress of the nitration and minimize the formation of byproducts. |
| Hydrolysis Product | If the product is exposed to acidic or basic conditions in the presence of water for extended periods, it can hydrolyze back to the carboxylic acid. | - Neutral Workup: Ensure that the final workup steps are performed under neutral conditions. After washing, dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate before concentrating.[2] |
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues during the synthesis.
Caption: A flowchart for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most straightforward and commonly reported method is the Fischer esterification of 2-(4-fluoro-3-nitrophenyl)acetic acid.[2] This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2]
Q2: How is the precursor, 2-(4-fluoro-3-nitrophenyl)acetic acid, typically synthesized?
A2: 2-(4-fluoro-3-nitrophenyl)acetic acid is generally prepared by the nitration of 4-fluorophenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid.[3][4][5] The position of nitration is directed by the activating acetyl group and the deactivating but ortho-, para-directing fluorine atom.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Corrosive Reagents: Both concentrated sulfuric acid and nitric acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The nitration reaction and the quenching of the reaction mixture with water can be highly exothermic. It is crucial to control the rate of addition of reagents and to use an ice bath to maintain the recommended temperature.[3][6]
-
Flammable Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and use proper grounding and bonding procedures when transferring large quantities.
Q4: Can other esterification methods be used?
A4: While Fischer esterification is common due to its simplicity and cost-effectiveness, other methods can be employed, especially if the starting material is sensitive to strong acids. These could include using reagents like thionyl chloride to form the acid chloride followed by reaction with methanol, or using coupling agents like EDCI.[7] However, for this particular substrate, the Fischer method is generally robust.
Q5: What is the role of the sodium bicarbonate wash in the workup?
A5: The saturated sodium bicarbonate wash serves two primary purposes. First, it neutralizes the strong acid catalyst (sulfuric acid). Second, it deprotonates any unreacted 2-(4-fluoro-3-nitrophenyl)acetic acid, converting it to its sodium salt. This salt is soluble in the aqueous layer and is thus removed from the organic layer containing the desired ester product.[2]
Q6: How can I monitor the progress of the reaction?
A6: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is compared to a spot of the starting material (the carboxylic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester will have a higher Rf value) indicates the reaction is proceeding.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-fluoro-3-nitrophenyl)acetic acid
This protocol is adapted from general procedures for the nitration of phenylacetic acid derivatives.[3][6]
Materials:
-
4-Fluorophenylacetic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 4-fluorophenylacetic acid.
-
Slowly add concentrated sulfuric acid while keeping the temperature below 10°C.
-
Once the starting material is dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound
This protocol is based on a reported procedure for the esterification of 2-(4-fluoro-3-nitrophenyl)acetic acid.[2]
Materials:
-
2-(4-fluoro-3-nitrophenyl)acetic acid
-
Methanol
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine (Saturated Aqueous Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
To a round-bottom flask, add 2-(4-fluoro-3-nitrophenyl)acetic acid and methanol.
-
Carefully add concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux (or 80°C) and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (caution: effervescence) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Reaction Mechanism: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction.
Caption: Mechanism of Fischer Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
- 3. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
Technisches Support-Center: Reinigung von rohem Methyl-2-(4-fluor-3-nitrophenyl)acetat mittels Säulenchromatographie
Answering in German, as requested by the user.
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Reinigung von Methyl-2-(4-fluor-3-nitrophenyl)acetat befassen. Als leitender Anwendungswissenschaftler habe ich diesen Leitfaden zusammengestellt, um häufig auftretende Herausforderungen zu bewältigen und die wissenschaftlichen Prinzipien hinter den Protokollen zu erläutern.
Teil 1: Fehlerbehebungsleitfaden
In diesem Abschnitt werden spezifische Probleme behandelt, die während des Experiments auftreten können, und es werden schrittweise Lösungen angeboten.
Frage: Warum erhalte ich eine schlechte Trennung meiner Zielverbindung von den Verunreinigungen? Die Peaks im Chromatogramm überlappen stark.
Antwort: Eine schlechte Auflösung ist ein häufiges Problem, das oft auf eine suboptimale Wahl der mobilen Phase, eine Überladung der Säule oder eine unsachgemäße Packung zurückzuführen ist.
-
Kausalität: Die Trennung bei der Kieselgel-Chromatographie beruht auf dem Gleichgewicht der Analyten zwischen der polaren stationären Phase (Kieselgel) und der weniger polaren mobilen Phase.[1] Wenn die mobile Phase zu polar ist, werden alle Verbindungen, einschließlich der Verunreinigungen, zu schnell eluiert, was zu einer schlechten Trennung führt.[1] Eine Überladung der Säule sättigt die stationäre Phase, was zu breiten, überlappenden Banden führt. Risse oder Kanäle in der Kieselgelpackung bieten einen "kurzen Weg" für die mobile Phase, was die Interaktion mit der stationären Phase verhindert und die Trennung zunichtemacht.[2]
-
Lösungsschritte:
-
Optimierung der mobilen Phase: Führen Sie eine Dünnschichtchromatographie (DC) durch, um das ideale Lösungsmittelsystem zu finden. Ein gutes System sollte Ihrer Zielverbindung einen Rƒ-Wert von etwa 0,3–0,4 verleihen.[1] Beginnen Sie mit einem unpolaren Lösungsmittel (z. B. Hexan) und erhöhen Sie schrittweise den Anteil eines polareren Lösungsmittels (z. B. Ethylacetat).
-
Probenmenge reduzieren: Als allgemeine Regel sollte das Verhältnis von Kieselgel zu Rohproduktmasse zwischen 30:1 und 100:1 liegen. Bei schwierigen Trennungen ist ein höheres Verhältnis erforderlich.[1]
-
Säule neu packen: Stellen Sie sicher, dass die Säule gleichmäßig und ohne Lufteinschlüsse gepackt ist. Die "Slurry"-Methode (Aufschlämmen des Kieselgels im Eluenten) wird dringend empfohlen, um eine homogene Packung zu gewährleisten.[2][3]
-
Frage: Meine Verbindung eluiert nicht von der Säule, obwohl ich bereits ein großes Volumen an mobiler Phase durchlaufen lasse.
Antwort: Dies deutet darauf hin, dass Ihre Verbindung zu stark an der Kieselgeloberfläche adsorbiert wird. Dies kann an einer zu hohen Polarität der Verbindung im Vergleich zur mobilen Phase oder an einer möglichen Zersetzung auf dem Kieselgel liegen.[4]
-
Kausalität: Methyl-2-(4-fluor-3-nitrophenyl)acetat besitzt mehrere polare funktionelle Gruppen (Nitrogruppe, Ester), die starke Wechselwirkungen mit den polaren Silanolgruppen des Kieselgels eingehen können. Wenn die mobile Phase nicht polar genug ist, kann sie nicht effektiv mit Ihrer Verbindung um die Adsorptionsstellen konkurrieren, wodurch die Verbindung auf der Säule verbleibt.[1] Kieselgel ist zudem leicht sauer, was in seltenen Fällen zur Zersetzung empfindlicher Verbindungen führen kann.[4][5]
-
Lösungsschritte:
-
Polarität der mobilen Phase erhöhen: Erhöhen Sie schrittweise die Polarität des Eluenten (Gradientenelution). Wenn ein Hexan/Ethylacetat-Gemisch nicht ausreicht, versuchen Sie, einen kleinen Anteil Methanol hinzuzufügen (z. B. 1–5 %), um stark adsorbierte Verbindungen zu eluieren.[6]
-
Stabilität prüfen: Führen Sie eine 2D-DC durch. Tragen Sie Ihre Verbindung auf eine DC-Platte auf, entwickeln Sie sie in eine Richtung, lassen Sie die Platte 30–60 Minuten an der Luft liegen und entwickeln Sie sie dann um 90 Grad in dieselbe mobile Phase. Wenn neue Flecken erscheinen, zersetzt sich Ihre Verbindung auf dem Kieselgel.[4]
-
Alternative Adsorbentien: Wenn eine Zersetzung bestätigt wird, sollten Sie die Verwendung von neutralem Aluminiumoxid oder desaktiviertem Kieselgel in Betracht ziehen.[4]
-
Frage: Die Ausbeute meiner gereinigten Verbindung ist sehr gering. Wo könnte mein Produkt verloren gegangen sein?
Antwort: Eine geringe Ausbeute kann auf mehrere Faktoren zurückzuführen sein: unvollständige Elution, Zersetzung des Produkts oder Verlust während der Fraktionsaufarbeitung.
-
Kausalität: Wenn die Verbindung über eine große Anzahl von Fraktionen "verschmiert" (Tailing), können die Konzentrationen in den einzelnen Fraktionen so niedrig sein, dass sie bei der Analyse übersehen werden.[4] Eine irreversible Adsorption an das Kieselgel kann ebenfalls auftreten, insbesondere bei hochpolaren Verunreinigungen, die aktive Stellen blockieren.
-
Lösungsschritte:
-
Säule spülen: Nachdem Sie Ihre Zielverbindung eluiert haben, spülen Sie die Säule mit einem sehr polaren Lösungsmittel (z. B. reinem Ethylacetat oder Methanol), um sicherzustellen, dass alle Verbindungen eluiert wurden.
-
Tailing minimieren: Tailing kann durch sekundäre Wechselwirkungen mit dem Kieselgel verursacht werden. Manchmal kann der Zusatz einer sehr geringen Menge eines Modifikators (z. B. 0,1 % Essigsäure) zum Eluenten die Peakform verbessern, indem er die Wechselwirkungen mit den sauren Silanolgruppen unterdrückt.[3]
-
Sorgfältige Aufarbeitung: Seien Sie vorsichtig beim Einrotieren der Fraktionen. Methyl-2-(4-fluor-3-nitrophenyl)acetat ist nicht extrem flüchtig, aber eine übermäßige Erhitzung oder ein zu starkes Vakuum können zu Verlusten führen.
-
Teil 2: Häufig gestellte Fragen (FAQs)
Frage 1: Wie wähle ich das richtige Lösungsmittelsystem für meine Säulenchromatographie aus?
Antwort: Der Goldstandard zur Bestimmung des richtigen Lösungsmittelsystems ist die Dünnschichtchromatographie (DC).[1] Ziel ist es, ein Lösungsmittelgemisch zu finden, das Ihrer Zielverbindung einen Retentionsfaktor (Rƒ-Wert) von ungefähr 0,3 bis 0,4 verleiht. Dieser Wert stellt in der Regel den besten Kompromiss zwischen einer guten Trennung von Verunreinigungen und einer angemessenen Elutionszeit dar. Für eine Verbindung wie Methyl-2-(4-fluor-3-nitrophenyl)acetat sind Mischungen aus Hexan und Ethylacetat oder Dichlormethan und Hexan oft ein guter Ausgangspunkt.[7][8]
Frage 2: Was ist der Unterschied zwischen isokratischer und Gradientenelution und wann sollte ich welche Methode verwenden?
Antwort:
-
Isokratische Elution: Bei dieser Methode bleibt die Zusammensetzung der mobilen Phase während der gesamten Trennung konstant. Sie eignet sich am besten für die Trennung von Verbindungen mit ähnlichen Polaritäten.
-
Gradientenelution: Hierbei wird die Polarität der mobilen Phase während der Trennung schrittweise erhöht, typischerweise durch Erhöhen des Anteils des polareren Lösungsmittels. Diese Methode ist überlegen, wenn Ihr Rohprodukt Verunreinigungen mit einem breiten Polaritätsspektrum enthält. Sie ermöglicht die Elution der unpolaren Verbindungen zu Beginn und beschleunigt dann die Elution der polareren Verbindungen, was Zeit spart und die Peakform verbessert.
Frage 3: Wie lade ich meine Probe am besten auf die Säule?
Antwort: Es gibt zwei Hauptmethoden zum Auftragen der Probe: die Nass- und die Trockenbeladung.
-
Nassbeladung: Lösen Sie Ihre Probe in der minimal möglichen Menge der mobilen Phase und tragen Sie sie vorsichtig mit einer Pipette auf die Oberseite der Kieselgelpackung auf. Diese Methode ist schnell, kann aber zu einer schlechteren Auflösung führen, wenn zu viel Lösungsmittel verwendet wird.
-
Trockenbeladung: Lösen Sie Ihr Rohprodukt in einem flüchtigen Lösungsmittel (z. B. Dichlormethan oder Aceton), adsorbieren Sie es auf einer kleinen Menge Kieselgel (ca. 2–3 Mal die Masse Ihres Produkts) und verdampfen Sie das Lösungsmittel vollständig. Den resultierenden trockenen Pulver tragen Sie dann als dünne Schicht auf die Säule auf.[2] Diese Methode führt fast immer zu einer besseren Trennung, da die Startbande sehr schmal ist.
Teil 3: Visualisierungen und Protokolle
Diagramme zur Veranschaulichung der Arbeitsabläufe
Abbildung 1: Allgemeiner Arbeitsablauf der Säulenchromatographie.
Abbildung 2: Logikbaum zur Fehlerbehebung bei schlechter Trennung.
Quantitative Daten: Auswahl des Lösungsmittelsystems
Die Auswahl der mobilen Phase ist entscheidend. Die folgende Tabelle fasst gängige Lösungsmittelsysteme und ihre Eigenschaften zusammen.
| Lösungsmittelsystem | Polarität | Typische Anwendung | Anmerkungen für Methyl-2-(4-fluor-3-nitrophenyl)acetat |
| Hexan / Ethylacetat | Gering bis mittel | Standard für viele organische Verbindungen. | Sehr guter Ausgangspunkt. Ein Verhältnis von 9:1 bis 4:1 (Hexan:EtOAc) ist wahrscheinlich geeignet. |
| Hexan / Dichlormethan | Gering | Trennung von sehr unpolaren Verbindungen. | Wahrscheinlich nicht polar genug, um die Zielverbindung zu eluieren. |
| Dichlormethan / Methanol | Mittel bis hoch | Trennung von polaren Verbindungen. | Nützlich, wenn die Verbindung mit Hexan/EtOAc nicht eluiert. |
| Toluol / Aceton | Gering bis mittel | Alternative zu Estersystemen. | Kann alternative Selektivität bieten, wenn die Trennung in EtOAc schwierig ist. |
Experimentelles Protokoll: Säulenpackung und -durchführung
Dieses Protokoll beschreibt eine bewährte Methode zur Durchführung der Reinigung.
1. Vorbereitung der Säule (Slurry-Methode)
-
Befestigen Sie eine Chromatographiesäule geeigneter Größe senkrecht an einem Stativ.
-
Geben Sie einen kleinen Wattebausch oder eine Fritte an den Boden der Säule, um das Kieselgel zurückzuhalten.
-
Fügen Sie eine dünne Schicht (ca. 0,5 cm) Sand hinzu.
-
Wägen Sie die erforderliche Menge Kieselgel (z. B. 40 g für 1 g Rohprodukt) in einem Becherglas ab.
-
Geben Sie das unpolarste Lösungsmittel Ihrer mobilen Phase (z. B. Hexan) hinzu, um eine fließfähige Aufschlämmung (Slurry) zu erzeugen. Rühren Sie gut um, um Klumpen zu entfernen.
-
Gießen Sie die Aufschlämmung unter ständigem Rühren schnell in die Säule. Klopfen Sie vorsichtig an die Säulenwand, um eine dichte und gleichmäßige Packung zu fördern.
-
Öffnen Sie den Hahn und lassen Sie überschüssiges Lösungsmittel ab, bis der Flüssigkeitsspiegel die Oberkante der Sandschicht erreicht. Lassen Sie die Säule niemals trockenlaufen! [2]
2. Probenbeladung (Trockenbeladung)
-
Lösen Sie Ihr rohes Methyl-2-(4-fluor-3-nitrophenyl)acetat in einer minimalen Menge eines flüchtigen Lösungsmittels (z. B. 10 ml Dichlormethan).
-
Geben Sie ca. 2–3 g Kieselgel hinzu und schwenken Sie, bis eine homogene Suspension entsteht.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer, bis ein frei fließendes Pulver zurückbleibt.
-
Tragen Sie dieses Pulver vorsichtig als gleichmäßige Schicht auf die vorbereitete Säule auf.
-
Decken Sie die Probenschicht mit einer weiteren dünnen Schicht Sand ab, um eine Störung der Oberfläche beim Hinzufügen des Eluenten zu verhindern.
3. Elution und Fraktionssammlung
-
Füllen Sie die Säule vorsichtig mit der mobilen Phase.
-
Beginnen Sie mit der Elution, indem Sie den Hahn öffnen und eine konstante Flussrate einstellen (z. B. 1–2 Tropfen pro Sekunde).
-
Sammeln Sie das Eluat in einer Serie von nummerierten Reagenzgläsern oder Fläschchen (z. B. 10 ml pro Fraktion).
-
Überwachen Sie den Fortschritt der Trennung, indem Sie regelmäßig Fraktionen mittels DC analysieren.
-
Wenn die Zielverbindung eluiert ist, können Sie die Polarität des Lösungsmittels erhöhen, um verbleibende Verunreinigungen schneller von der Säule zu spülen.
4. Aufarbeitung
-
Analysieren Sie die gesammelten Fraktionen mittels DC.
-
Vereinigen Sie alle Fraktionen, die ausschließlich Ihre reine Zielverbindung enthalten.
-
Entfernen Sie das Lösungsmittel aus den vereinigten Fraktionen am Rotationsverdampfer, um Ihr gereinigtes Produkt zu erhalten.
Referenzen
-
Waters Corporation. (n.d.). A Primer on Basic HPLC Troubleshooting. Abgerufen von --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Abgerufen von --INVALID-LINK--
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Abgerufen von --INVALID-LINK--
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Abgerufen von --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Abgerufen von --INVALID-LINK--
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Abgerufen von --INVALID-LINK--
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Abgerufen von --INVALID-LINK--
-
Phenomenex. (n.d.). Mobile Phase Selectivity. Abgerufen von --INVALID-LINK--
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Abgerufen von --INVALID-LINK--
-
Singh, S., & Singh, M. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Abgerufen von --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Reduction of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. Abgerufen von --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Column Chromatography. Abgerufen von --INVALID-LINK--
-
Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Abgerufen von --INVALID-LINK--
-
Restek. (n.d.). HPLC Troubleshooting Guide. Abgerufen von --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. Abgerufen von --INVALID-LINK--
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Abgerufen von --INVALID-LINK--
-
Reddit. (2016). Column chromatography of carboxylic acids?. Abgerufen von --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Abgerufen von --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Abgerufen von --INVALID-LINK--
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Virtual Labs [oc-amrt.vlabs.ac.in]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low conversion rates in reactions involving Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Technical Support Center: Methyl 2-(4-fluoro-3-nitrophenyl)acetate Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and to answer frequently asked questions regarding the use of this versatile reagent.
Troubleshooting Guide: Low Conversion Rates
Encountering low conversion rates is a common challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving issues in reactions involving this compound.
Initial Assessment: Where is the Reaction Failing?
Before diving into specific parameters, it's crucial to identify the nature of the problem. A low yield of the desired product can stem from poor starting material quality, incomplete reaction, or the formation of side products.
Logical Troubleshooting Flow:
Caption: A workflow for diagnosing low conversion rates.
Frequently Asked Questions (FAQs)
Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most common reaction with this substrate involves the displacement of the fluoride atom. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the para position where the fluorine is located.
Q1: My SNAr reaction with an amine/alkoxide is sluggish or incomplete. What are the most likely causes?
A1: Several factors can impede an SNAr reaction. Here's a breakdown of common culprits and their solutions:
-
Insufficient Basicity/Nucleophilicity:
-
The "Why": The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate.[1][2] A sufficiently strong nucleophile is required to attack the electron-deficient aromatic ring. While the nitro group activates the ring, a weak nucleophile may not be reactive enough.
-
Troubleshooting:
-
Choice of Base: If your nucleophile is an alcohol or a primary/secondary amine, a non-nucleophilic base is often required to deprotonate it in situ, increasing its nucleophilicity. Common choices include potassium carbonate (K2CO3), sodium hydride (NaH), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base is critical; for instance, strong bases might be necessary for less reactive nucleophiles.[3]
-
pKa Considerations: Compare the pKa of your nucleophile's conjugate acid with the reaction conditions. If the medium is too acidic, the nucleophile will be protonated and non-reactive.
-
-
-
Inappropriate Solvent:
-
The "Why": SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents like DMSO, DMF, or acetonitrile compared to protic solvents like water or alcohols.[1][2] Protic solvents can solvate the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[4]
-
Troubleshooting:
-
Solvent Selection: If you are using a protic solvent, consider switching to a polar aprotic one. DMSO is often an excellent choice due to its high polarity and ability to dissolve a wide range of substrates.
-
Water Content: Ensure your solvent is anhydrous. Trace amounts of water can protonate the nucleophile or compete in the reaction, leading to the formation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate as a side product.
-
-
-
Reaction Temperature:
-
The "Why": Like most reactions, SNAr reactions have an activation energy barrier that must be overcome.
-
Troubleshooting: If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Visualizing the SNAr Pathway:
Caption: The addition-elimination mechanism of SNAr.
Category 2: Reduction of the Nitro Group
Another common transformation is the reduction of the nitro group to an amine, which is a key step in the synthesis of many pharmaceutical intermediates.
Q2: I'm trying to reduce the nitro group to an amine, but I'm seeing low yields or reduction of the ester group as well. How can I improve chemoselectivity?
A2: Achieving chemoselective reduction of a nitro group in the presence of an ester requires careful selection of the reducing agent and reaction conditions.
-
Choice of Reducing Agent:
-
The "Why": Different reducing agents have varying reactivities towards different functional groups. Strong hydrides like lithium aluminum hydride (LiAlH4) will readily reduce both the nitro group and the ester, leading to a mixture of products.[5]
-
Troubleshooting & Recommendations:
-
Catalytic Hydrogenation: This is often the cleanest method. Using H2 gas with a catalyst like Palladium on carbon (Pd/C) is highly effective for nitro group reduction while typically leaving the ester intact.[5] However, be aware that Pd/C can also cause dehalogenation.[6] If your desired product needs to retain the fluorine, Raney Nickel is a better choice.[5]
-
Metal/Acid Systems: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2) in ethanol are classic and effective methods for selectively reducing aromatic nitro groups in the presence of esters.[5][6] These methods are generally robust and cost-effective.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) can also be a mild and effective method.
-
Sodium Borohydride with Additives: While NaBH4 alone is generally not strong enough to reduce a nitro group and can reduce the ester, systems like NaBH4-FeCl2 have been shown to selectively reduce nitro groups in the presence of esters.[7]
-
-
Table 1: Common Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Selectivity over Ester | Potential Side Reactions |
| H2, Pd/C | MeOH or EtOH, rt, 1-3 atm | Excellent | Dehalogenation of aryl halides |
| H2, Raney Ni | MeOH or EtOH, rt, 1-3 atm | Excellent | Generally avoids dehalogenation |
| Fe, HCl/NH4Cl | EtOH/H2O, reflux | Excellent | Strongly acidic/basic workup |
| SnCl2·2H2O | EtOH, reflux | Excellent | Stoichiometric tin waste |
| LiAlH4 | THF, 0 °C to rt | Poor | Reduces both nitro and ester |
Category 3: Ester Hydrolysis
Unwanted hydrolysis of the methyl ester to the corresponding carboxylic acid can be a problematic side reaction.
Q3: I'm observing significant formation of 2-(4-fluoro-3-nitrophenyl)acetic acid in my reaction mixture. How can I prevent this?
A3: Ester hydrolysis is typically catalyzed by acid or base, often in the presence of water.
-
Controlling Reaction Conditions:
-
The "Why": The presence of strong acids or bases, particularly aqueous ones, can lead to the saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the ester.[8][9]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and dry glassware. If using a solid base like K2CO3, consider drying it in an oven before use.
-
Choice of Base: If your reaction requires a base (e.g., for an SNAr reaction), opt for non-aqueous or sterically hindered bases that are less likely to act as nucleophiles towards the ester. For example, DIPEA is a weaker nucleophile than TEA.
-
Temperature Control: Hydrolysis is often more pronounced at higher temperatures. If possible, run the reaction at a lower temperature for a longer period.
-
Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strong aqueous acids or bases. Neutralize the reaction mixture promptly and proceed with extraction.
-
-
Experimental Protocol Example: SNAr with a Primary Amine
This section provides a detailed, step-by-step methodology for a common SNAr reaction.
Objective: To synthesize Methyl 2-(4-(benzylamino)-3-nitrophenyl)acetate.
Reaction Scheme: this compound + Benzylamine → Methyl 2-(4-(benzylamino)-3-nitrophenyl)acetate
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 213.16 | 1.00 g | 4.69 | 1.0 |
| Benzylamine | 107.15 | 0.55 g (0.56 mL) | 5.16 | 1.1 |
| K2CO3 (anhydrous) | 138.21 | 1.29 g | 9.38 | 2.0 |
| Dimethyl sulfoxide (DMSO) | - | 10 mL | - | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.69 mmol) and anhydrous potassium carbonate (1.29 g, 9.38 mmol).
-
Add anhydrous DMSO (10 mL) to the flask.
-
Add benzylamine (0.56 mL, 5.16 mmol) to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
Preventing decomposition of Methyl 2-(4-fluoro-3-nitrophenyl)acetate during workup
A Guide to Preventing Decomposition During Reaction Workup
Welcome to the technical support center for Methyl 2-(4-fluoro-3-nitrophenyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and may have encountered challenges with its stability during aqueous workup procedures. As Senior Application Scientists, we have consolidated our expertise and field data to provide you with a comprehensive troubleshooting resource.
The Problem: Unexpected Decomposition and Yield Loss
Users frequently report issues such as low recovery, discoloration (yellow to dark brown crude material), and the appearance of multiple unexpected impurities in NMR or LC-MS analyses after the workup of reactions involving this compound. These problems are most often observed during the neutralization step, particularly when using aqueous basic solutions like sodium bicarbonate. A standard synthetic protocol for this compound involves quenching the reaction in ice water, extracting with an organic solvent, and then washing with aqueous sodium bicarbonate (NaHCO₃) to remove residual acid.[1] While this is a standard procedure for many nitroaromatic compounds, the specific structural features of this compound make it susceptible to degradation under these conditions.
Root Cause Analysis: The Chemistry of Decomposition
The instability of this compound during a standard basic wash is primarily due to two concurrent chemical processes: hydrolysis of the methyl ester and deprotonation at the benzylic position followed by oxidation .
Pathway A: Base-Mediated Ester Hydrolysis
The ester functional group is susceptible to hydrolysis under basic conditions to form the corresponding carboxylate salt. While a saturated solution of sodium bicarbonate provides a relatively mild pH (around 8.3), it can be sufficient to catalyze the hydrolysis of activated esters.[2] The presence of the strongly electron-withdrawing nitro group on the phenyl ring makes the ester's carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by hydroxide or even bicarbonate ions.[3][4]
Pathway B: Benzylic Deprotonation and Oxidation
This is often the most significant and overlooked decomposition pathway.
-
Acidity of the α-Proton: The methylene protons (α-protons) located between the phenyl ring and the ester carbonyl are significantly acidic. A typical pKa for an ester's α-proton is around 25.[5][6] However, this acidity is dramatically increased by the adjacent phenyl ring, which is substituted with a powerful electron-withdrawing nitro group. This group provides substantial resonance stabilization to the conjugate base (the carbanion) formed upon deprotonation. The pKa of these benzylic protons is therefore lowered significantly, making them susceptible to deprotonation by even a weak base like sodium bicarbonate.[7]
-
Oxidation of the Carbanion: Once formed, the benzylic carbanion is highly reactive and can be readily oxidized by dissolved molecular oxygen (air) present in the workup solvents.[8][9] This oxidation leads to the formation of ketone byproducts and other colored, often polymeric, impurities, which accounts for the observed discoloration of the crude product and reduced yield.[10][11]
The following diagram illustrates these two primary decomposition pathways.
Caption: Primary decomposition pathways during basic workup.
Troubleshooting and Mitigation Strategies (FAQs)
This section provides direct answers to common issues and offers optimized protocols to enhance the stability and yield of your product.
Frequently Asked Questions
Q1: My organic layer turns dark brown/black as soon as I add the saturated sodium bicarbonate solution. What is happening? A: This is a classic sign of decomposition via the benzylic deprotonation and subsequent oxidation pathway (Pathway B). The dark color is due to the formation of highly conjugated, oxidized byproducts. The basic bicarbonate solution is deprotonating the acidic methylene C-H group, and the resulting carbanion is rapidly oxidized by air.
Q2: My yield is consistently low, but my crude NMR looks relatively clean, just with starting material or other reagents. Where is my product going? A: This could be due to ester hydrolysis (Pathway A). The hydrolyzed product, 2-(4-fluoro-3-nitrophenyl)acetic acid, becomes a water-soluble carboxylate salt in the basic aqueous layer and is discarded during phase separation.[12] You are essentially washing your product away.
Q3: Can I use a stronger base like sodium hydroxide (NaOH) to neutralize the acid faster? A: Absolutely not. Using a strong base like NaOH will dramatically accelerate both the ester hydrolysis and the benzylic deprotonation, leading to near-complete decomposition of the product. The goal is to neutralize residual strong acid (e.g., H₂SO₄) without creating a significantly basic environment.
Q4: Is there an alternative to sodium bicarbonate for neutralization? A: Yes. The key is to minimize the pH and the contact time of the organic layer with any aqueous base. A very dilute solution of sodium bicarbonate, or preferably a wash with a saturated solution of ammonium chloride (NH₄Cl), can be effective. A simple water wash is often sufficient if the amount of residual acid is minimal.
Recommended Workup Protocols
The choice of workup depends on the scale of the reaction and the amount of residual acid.
Protocol 1: Optimized Mild Bicarbonate Wash (For small-scale reactions with minimal acid carryover)
-
Quenching: At the end of the reaction, cool the mixture to 0-5 °C and slowly pour it into a beaker containing a stirred slurry of crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Collect the organic layer.
-
Neutralization (Critical Step):
-
Wash the organic layer once with cold, saturated Ammonium Chloride (NH₄Cl) solution. This buffered solution (pH ~4.5-5.5) will neutralize strong bases without being basic itself.
-
Alternatively, if you must use bicarbonate, use a dilute (e.g., 2-5% w/v) solution of NaHCO₃ , not a saturated one. Add it to the separatory funnel and shake gently and briefly. Do not let the layers sit together for an extended period. Immediately separate the layers. Check the pH of the aqueous layer with pH paper; it should be between 7 and 8. Do not aim for a higher pH.
-
-
Final Wash: Wash the organic layer with cold brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Protocol 2: Non-Basic Workup (Recommended for sensitive or large-scale reactions)
-
Quenching: Cool the reaction mixture to 0-5 °C and pour it slowly into a vigorously stirred beaker of crushed ice.
-
Extraction: Extract the product into an organic solvent like Ethyl Acetate.
-
Acid Removal: Wash the combined organic layers multiple times with cold water until the aqueous washings are neutral to pH paper (pH ~6-7). This removes mineral acids without introducing a base.
-
Brine Wash: Perform a final wash with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting Workflow
Use the following decision tree to diagnose and solve workup issues.
Caption: A decision tree for troubleshooting workup issues.
Summary of Best Practices
To maximize the yield and purity of this compound, adhere to the following principles during workup.
| Parameter | Standard (Problematic) Practice | Recommended Best Practice | Rationale |
| Neutralization Agent | Saturated NaHCO₃ | Multiple water washes, or saturated NH₄Cl, or dilute (2-5%) NaHCO₃. | Avoids high pH which causes hydrolysis and deprotonation.[2][7] |
| Temperature | Room Temperature | 0-5 °C for all aqueous washes. | Lowers the rate of all decomposition reactions. |
| Contact Time | Prolonged shaking/standing | Brief, gentle mixing followed by immediate phase separation. | Minimizes the time the compound is exposed to basic/aqueous conditions. |
| Atmosphere | Open to air | Minimize headspace in the separatory funnel; work efficiently. | Reduces the amount of available oxygen for oxidation of the carbanion.[9] |
By understanding the underlying chemical vulnerabilities of this molecule, you can adapt your workup procedure to avoid decomposition, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
- 1. This compound CAS#: 226888-37-5 [chemicalbook.com]
- 2. Sodium bicarbonate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. irejournals.com [irejournals.com]
Removal of residual starting materials from Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Welcome to the technical support center for the purification of Methyl 2-(4-fluoro-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of your target compound.
Q1: What are the most likely impurities in my crude this compound?
A: The impurity profile is almost always a direct consequence of its synthesis, which is typically a Fischer esterification of 2-(4-fluoro-3-nitrophenyl)acetic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄)[1][2][3]. Therefore, the most common impurities are:
-
Unreacted Starting Material: 2-(4-fluoro-3-nitrophenyl)acetic acid.
-
Catalyst: Residual strong acid (e.g., H₂SO₄).
-
Excess Reagent: Methanol (usually removed during solvent evaporation).
-
Precursor Impurities: Byproducts from the synthesis of the parent carboxylic acid, which may include related aromatic compounds[4][5].
Q2: How can I get a quick and reliable assessment of my crude product's purity?
A: Thin-Layer Chromatography (TLC) is the most effective initial technique. The product, an ester, is significantly less polar than the starting carboxylic acid.
-
Recommended TLC System: Start with a solvent mixture of 30% Ethyl Acetate in Hexane .
-
Expected Observations:
-
Product: Should appear as a distinct spot with an approximate Rf value of 0.3-0.4.
-
Starting Acid: Will be highly retained by the polar silica plate, appearing as a spot at or very near the baseline (Rf ≈ 0).
-
Non-polar Byproducts: Will travel further up the plate, exhibiting a higher Rf than your product.
-
Q3: My TLC plate shows a major product spot and a spot at the baseline. What is the simplest first purification step?
A: The baseline spot strongly indicates the presence of the unreacted carboxylic acid. The most straightforward approach is a liquid-liquid extraction using a mild aqueous base. This exploits the acidic nature of the carboxylic acid to separate it from your neutral ester product. See the detailed protocol in the Troubleshooting Guide below.
Q4: My product is a yellow oil, not a solid. Can I still use techniques like recrystallization?
A: While the product is often described as a yellow oil or a solid-liquid mixture, direct recrystallization of an oil is not possible[1]. However, if your oil contains solid impurities, you can attempt to dissolve the oil in a minimal amount of a non-polar solvent (like diethyl ether), filter off the solids, and re-concentrate. If you need to induce crystallization, techniques like trituration with a non-polar solvent (e.g., cold hexane) or attempting crystallization from a mixed-solvent system (e.g., ethyl acetate/hexane) may be effective.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Guide 1: Residual Acidity Detected (Baseline Spot on TLC)
Issue: Your crude product contains unreacted 2-(4-fluoro-3-nitrophenyl)acetic acid and/or the acid catalyst.
Core Principle: This protocol relies on a fundamental acid-base reaction. The carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form a highly polar sodium carboxylate salt. This salt is soluble in the aqueous phase and can be physically separated from the desired ester, which remains dissolved in the organic phase[2][6][7].
Caption: Workflow for removing acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent. Ethyl acetate (EtOAc) is an excellent choice due to its moderate polarity and ease of removal. Use approximately 10-20 mL of EtOAc for every 1 gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel[1]. Stopper the funnel and invert it gently. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas generated from the acid-base neutralization. Failure to vent can lead to a dangerous pressure buildup.
-
Extraction: Shake the funnel vigorously for 30-60 seconds. Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer and discard it.
-
Repeat (Optional but Recommended): Repeat the bicarbonate wash (steps 3-5) one more time to ensure complete removal of acidic impurities.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) to the remaining organic layer in the funnel. This wash removes the bulk of the dissolved water from the organic phase[6]. Shake and separate as before, discarding the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a scoop of a solid drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Validation: Confirm the purity of the isolated product by running another TLC. The baseline spot should be absent.
Guide 2: Multiple Impurities or Poor Separation from Byproducts
Issue: TLC analysis shows multiple spots, or impurities with Rf values very close to the product, which cannot be removed by simple extraction.
Core Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system)[8][9]. Less polar compounds spend more time in the mobile phase and elute from the column faster, while more polar compounds interact more strongly with the stationary phase and elute later[10].
Caption: Standard workflow for purification by flash chromatography.
-
Solvent System Selection (TLC Scouting):
-
This is the most critical step. Your goal is to find a solvent system where your desired product has an Rf value of approximately 0.25-0.35[8]. This provides the optimal balance for good separation.
-
Start with a low-polarity mobile phase, for example, 10% EtOAc/Hexane. Run a TLC.
-
If the Rf is too low, incrementally increase the polarity (e.g., to 20% EtOAc/Hexane, then 30%).
-
A system of 20-30% Ethyl Acetate in Hexane is a common and effective starting point for this particular compound[11][12][13].
-
| Table 1: TLC Troubleshooting for Solvent Selection | |
| Observation | Action |
| All spots are at the baseline (Rf ≈ 0) | Increase the polarity of the mobile phase (e.g., more EtOAc). |
| All spots are at the solvent front (Rf ≈ 1) | Decrease the polarity of the mobile phase (e.g., less EtOAc). |
| Product Rf is ~0.3, but poor separation from impurity | Try a different solvent system. For example, substitute EtOAc with Dichloromethane (DCM) or Toluene to alter the separation selectivity[13]. |
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is to use 30-50g of silica gel for every 1g of crude material).
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Use the "wet packing" method for best results: prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles or cracks form[14].
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM or EtOAc).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude product adsorbed onto silica gel. This is the "dry loading" method.
-
Carefully add this powder to the top of your packed column, creating a thin, even band. Add another thin layer of sand on top to protect the sample band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your mobile phase.
-
Using gentle air pressure, begin forcing the solvent through the column. Start collecting fractions in test tubes as soon as the first drop of eluent exits the column.
-
If your impurities are well-separated, you can use an isocratic elution (the same solvent mixture throughout). If separations are difficult, you may need to employ a gradient elution, starting with a low-polarity mixture and gradually increasing the percentage of the more polar solvent.
-
| Table 2: Example Isocratic vs. Gradient Elution | |
| Elution Type | Description & Use Case |
| Isocratic | Solvent composition is constant (e.g., 25% EtOAc/Hexane). Best for simple separations where all spots have good spacing on the TLC plate. |
| Gradient | Solvent composition is gradually changed (e.g., start with 10% EtOAc/Hexane, slowly increase to 40% EtOAc/Hexane). Useful for separating compounds with very different polarities. |
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure to yield your highly purified this compound.
-
References
- 1. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Virtual Labs [oc-amrt.vlabs.ac.in]
Issues with the reduction of the nitro group on the phenylacetate derivative
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during the chemical reduction of the nitro group on phenylacetate derivatives. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to troubleshoot and optimize this critical transformation effectively.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Q1: My reaction is incomplete or the yield is very low. What's going wrong?
This is the most frequent issue and can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. A systematic approach is the best way to diagnose the problem.[1][2][3]
Possible Causes & Solutions:
1. Catalyst Inactivity or Insufficiency:
-
Poisoning: The active sites on your catalyst can be blocked by impurities. Common poisons for noble metal catalysts (like Palladium or Platinum) include sulfur compounds, and sometimes nitrogen-containing heterocycles.[1]
-
Solution: Ensure all glassware is meticulously cleaned. Use high-purity, degassed solvents and high-grade reagents. If poisoning is suspected, a fresh batch of catalyst is the best remedy.[1]
-
-
Deactivation: Catalysts, especially pyrophoric ones like Raney® Nickel, can lose activity through improper storage or handling.[1]
-
Solution: Handle catalysts under an inert atmosphere (e.g., Argon or Nitrogen). Always use a fresh batch of catalyst to rule out deactivation as the primary cause of failure.[1]
-
-
Insufficient Loading: The amount of catalyst may be too low for your reaction scale.
-
Solution: For catalytic hydrogenations with 10% Pd/C, a loading of 5-10 mol% relative to the substrate is a standard starting point.[1] If the reaction is slow, consider increasing the loading.
-
2. Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For catalytic hydrogenations, a hydrogen-filled balloon is often sufficient for simple substrates, but more sterically hindered or electronically deactivated nitro groups may require higher pressures.[1]
-
Solution: If a balloon setup fails, transition to a Parr hydrogenation apparatus to increase hydrogen pressure safely.
-
-
Incorrect Temperature: While many hydrogenations work well at room temperature, some substrates require gentle heating to proceed at a reasonable rate.[2] Conversely, excessive heat can promote side reactions or deactivate the catalyst.[1]
-
Solution: Start at room temperature. If the reaction is sluggish, gradually increase the temperature (e.g., to 40-50 °C) while monitoring for side product formation.
-
-
Poor Agitation: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring starves the catalyst of either hydrogen or the substrate.[1]
-
Solution: Ensure vigorous stirring to maintain a uniform suspension and maximize gas-liquid-solid contact.
-
3. Substrate and Solvent Issues:
-
Poor Solubility: If your nitro phenylacetate derivative is not fully dissolved, the reaction will be extremely slow.[1][2]
Workflow: Troubleshooting Low Conversion
The following diagram outlines a logical workflow for diagnosing the root cause of low or no conversion in your reduction reaction.
Caption: A systematic workflow for troubleshooting low reaction conversion.
Q2: I'm seeing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I get a cleaner reaction?
The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[4][5][6] The accumulation of these intermediates, which can then condense to form azoxy or azo compounds, indicates an incomplete or poorly controlled reduction.[2][4][7]
Causality and Solutions:
-
Insufficient Reducing Power: If the reducing agent is depleted or the conditions are too mild, the reaction can stall at the intermediate stages.
-
Solution (Metal/Acid): Ensure a sufficient excess of the metal reductant (e.g., Fe, SnCl₂) is used. Maintaining strongly acidic conditions (e.g., with HCl or AcOH) helps keep intermediates protonated and on the desired reaction pathway, suppressing condensation side reactions.[4]
-
Solution (Catalytic Hydrogenation): Increase hydrogen pressure or catalyst loading to ensure the reaction is driven to completion.
-
-
Reaction Temperature: Localized overheating can sometimes promote the formation of condensation byproducts.[2]
-
Solution: Ensure efficient stirring and, if necessary, use an ice bath to control the initial exotherm of the reaction.
-
Diagram: Nitro Group Reduction Pathway
This diagram illustrates the sequential reduction from the nitro group to the amine, highlighting the intermediates where side reactions can occur.
Caption: The stepwise reduction pathway and potential side products.
Q3: My primary goal is to reduce the nitro group without touching the phenylacetate ester. Which method is best?
Chemoselectivity is paramount when dealing with multi-functionalized molecules like phenylacetate derivatives. While the ester group is generally stable, harsh conditions or inappropriate reagents can lead to its reduction or hydrolysis.
Comparison of Common Reducing Agents:
| Reducing System | Selectivity for Nitro over Ester | Advantages | Disadvantages & Considerations |
| H₂ / Pd-C | Generally Good | High efficiency, clean byproducts (water).[8] | Can reduce other functional groups (e.g., alkenes, alkynes, benzyl esters). May cause dehalogenation.[8][9] |
| H₂ / Raney® Ni | Good | Less prone to causing dehalogenation of aryl chlorides/bromides compared to Pd/C.[8] | Pyrophoric catalyst requires careful handling.[1] |
| Fe / HCl or NH₄Cl | Excellent | Very robust, inexpensive, and highly chemoselective for the nitro group.[8][10][11] | Requires stoichiometric amounts of metal, leading to significant iron sludge waste. Acidic conditions may not be suitable for acid-labile groups.[4] |
| SnCl₂·2H₂O | Excellent | Mild conditions, highly chemoselective, and tolerates many functional groups including esters and nitriles.[2][8][9] | Generates tin-based waste which can be difficult to remove and is environmentally problematic.[12] |
| NaBH₄ / FeCl₂ | Excellent | A newer method showing high chemoselectivity for nitro groups in the presence of esters, providing excellent yields. | Requires careful control of reagent addition. |
| Sodium Dithionite (Na₂S₂O₄) | Good | Useful when acidic or hydrogenation conditions are not compatible with the substrate.[8][13] | Can have issues with reagent stability and may require specific solvent systems (e.g., ethanol-water).[14][15] |
Recommendation: For preserving an ester group, SnCl₂·2H₂O or Fe in acidic/neutral media are classic and highly reliable choices.[8][9][11] The NaBH₄/FeCl₂ system is also a promising modern alternative.
Decision Tree: Selecting a Reduction Method
Use this decision tree to help choose the most appropriate reducing agent based on the functional groups present in your phenylacetate derivative.
Caption: A decision-making guide for selecting a chemoselective reducing agent.
Frequently Asked Questions (FAQs)
Q4: How do I monitor the progress of my reaction?
Regularly monitoring your reaction is key to achieving a good outcome.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot (amines are more polar), indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC): For more quantitative analysis, these techniques can precisely measure the consumption of starting material and the formation of the product and any intermediates.
Q5: What are the primary safety concerns with nitro group reductions?
Safety must be the top priority.
-
Exothermic Nature: Most nitro group reductions are highly exothermic. Large-scale reactions require careful temperature control (e.g., controlled addition of reagents, cooling bath) to prevent a runaway reaction.[16]
-
Catalytic Hydrogenation Hazards:
-
Flammability: Hydrogen gas is extremely flammable. Ensure there are no ignition sources nearby and that the system is properly sealed.[12]
-
Pyrophoric Catalysts: Palladium on carbon (especially after use) and Raney Nickel can ignite spontaneously upon exposure to air.[17] Always filter the catalyst under a blanket of inert gas (like nitrogen) and quench it carefully (e.g., under water) before disposal.
-
Q6: Can I use transfer hydrogenation instead of gaseous hydrogen?
Yes, catalytic transfer hydrogenation is an excellent alternative that avoids the need for high-pressure hydrogen gas cylinders.[18] In this method, a hydrogen donor molecule is used in the presence of a catalyst (often Pd/C).
-
Common Hydrogen Donors: Ammonium formate (HCOONH₄), formic acid, or hydrazine are frequently used.[9][18][19]
-
Advantages: This technique is often operationally simpler and safer for labs not equipped for high-pressure hydrogenations. It can also offer different selectivity profiles.[10]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (H₂/Pd-C)
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro phenylacetate derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Inerting: Purge the flask with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on Carbon (5-10 mol% by weight).[1]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen, either via a balloon or by connecting to a hydrogenation apparatus at the desired pressure.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating.[1] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the system again with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and must be kept wet and disposed of properly. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography or crystallization.[2]
Protocol 2: General Procedure for Tin(II) Chloride Reduction
-
Setup: To a round-bottom flask, add the nitro phenylacetate derivative (1.0 eq) and Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).[2]
-
Solvent: Add a solvent such as ethanol or ethyl acetate.
-
Reaction: Heat the mixture to reflux and stir until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Neutralization: Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the aqueous layer is basic (pH > 8) and gas evolution ceases.
-
Filtration & Extraction: The resulting tin salts will precipitate. Filter the entire mixture through a pad of Celite®. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate.
-
Isolation: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 16. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Welcome to the technical support resource for the synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for safely managing the highly exothermic nitration of Methyl 2-(4-fluorophenyl)acetate. As Senior Application Scientists, we have structured this guide to move beyond simple protocols and explain the causality behind critical process parameters, ensuring both safety and success in your synthesis.
Introduction: The Chemistry and Thermal Hazards
The synthesis of this compound is achieved via an electrophilic aromatic substitution. The reaction involves treating Methyl 2-(4-fluorophenyl)acetate with a potent nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1][2][3] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[2][3][4]
The formation of the nitronium ion and the subsequent nitration of the aromatic ring are both significantly exothermic processes.[1][5][6] If the heat generated is not effectively dissipated, the reaction temperature can rise uncontrollably. This can lead to a dangerous "runaway reaction," characterized by a rapid increase in temperature and pressure, vigorous gas evolution (including toxic nitrogen oxides), and the potential for vessel rupture or explosion.[5][7] Therefore, meticulous temperature control is not just a matter of product purity, but a critical safety imperative.
Troubleshooting Guide: Exothermic Events & Process Deviations
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising very quickly even after stopping the addition of the nitrating agent, and I'm seeing brown fumes. What is happening and what should I do?
Answer: You are experiencing a runaway reaction. The brown fumes are likely poisonous nitrogen dioxide (NO₂) gas, a sign of decomposition and side reactions occurring at elevated temperatures.[5] The rate of heat generation has surpassed the cooling system's capacity.
Immediate Actions:
-
Cease Addition: Immediately stop adding the nitrating agent if you haven't already.
-
Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature. For dry ice/acetone baths, add more dry ice.
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.
-
Prepare for Emergency Quench: If the temperature continues to climb uncontrollably, you must quench the reaction. This is a last resort and must be done with extreme caution. Pour the reaction mixture slowly and carefully into a large, vigorously stirred vessel containing a large volume of crushed ice and water.[8] Be aware that the dilution of concentrated sulfuric acid is also highly exothermic. This procedure should only be performed behind a blast shield in a high-performance fume hood.[8]
-
Evacuate: If the reaction cannot be controlled, evacuate the area and follow your institution's emergency protocols.
Potential Causes & Preventative Measures:
-
Rapid Addition of Nitrating Agent: The most common cause. Heat is generated faster than it can be removed. Prevention: Employ a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, dropwise addition.[7][8]
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction or not at the target temperature. Prevention: Ensure the cooling bath is at the correct temperature (e.g., 0°C to -10°C) before starting the addition.[7] Ensure the reaction flask is sufficiently immersed in the bath.
-
Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, initiating a runaway.[8][9] Prevention: Use an appropriately sized magnetic stir bar or an overhead mechanical stirrer to ensure vigorous and efficient mixing throughout the reaction mass.
Issue 2: Low Yield or Incomplete Conversion
Question: My reaction was well-controlled, but TLC analysis shows a large amount of unreacted starting material, resulting in a low yield. What went wrong?
Answer: Low yield with good temperature control often points to issues with reaction kinetics or reagent stoichiometry.
Potential Causes & Preventative Measures:
-
Reaction Temperature Too Low: While controlling the exotherm is critical, if the temperature is kept excessively low, the reaction rate may be too slow for the allotted time, leading to an accumulation of unreacted reagents.[8] Solution: Determine the optimal temperature range. A common range for nitrations is 0°C to 10°C.[7][10] Monitor the reaction by TLC to determine the point of completion before work-up.[4]
-
Insufficient Nitrating Agent: An incorrect stoichiometric ratio can lead to incomplete conversion. Solution: Ensure accurate calculation and measurement of both the substrate and the nitrating agents.
-
Inefficient Reagent Preparation: The nitronium ion is formed from the reaction of nitric and sulfuric acids. Improper mixing or temperature control during the preparation of the nitrating mixture can affect its potency. Solution: Always prepare the nitrating mixture by adding the nitric acid slowly to the sulfuric acid in a separate flask cooled in an ice bath.[6][7]
Issue 3: Formation of Multiple Products or Dark-Colored Impurities
Question: The final product is a dark oil, and the NMR spectrum is complex, suggesting multiple nitro-isomers or degradation products. How can I improve selectivity?
Answer: The formation of impurities is often linked to temperature excursions, even minor ones. The directing effects of the substituents on the phenylacetate ring are sensitive to reaction conditions.
Potential Causes & Preventative Measures:
-
Elevated Reaction Temperature: Higher temperatures can overcome the activation energy for the formation of undesired isomers and promote oxidation of the starting material, leading to colored byproducts.[6] Solution: Maintain strict temperature control within the optimized range throughout the addition. Even a brief spike in temperature can significantly impact the product profile.
-
Incorrect Acid Ratio: The ratio of sulfuric to nitric acid influences the concentration of the nitronium ion and the overall reaction environment. Solution: Use a well-established ratio of H₂SO₄ to HNO₃. A 1:1 or 2:1 mixture is common.[9]
-
Moisture Contamination: Water can dilute the acids, reducing the efficiency of nitronium ion formation and potentially leading to side reactions. Solution: Use anhydrous-grade acids and ensure all glassware is thoroughly dried before use.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for this nitration? A1: Beyond standard personal protective equipment (lab coat, safety glasses, gloves), the following are critical:
-
Fume Hood: The entire procedure must be performed in a certified, high-performance chemical fume hood.[9]
-
Blast Shield: Use a polycarbonate blast shield in front of the reaction setup.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.[7]
-
Emergency Plan: Have a plan for handling a thermal runaway, including a readily accessible, large-volume quench bath of ice water.[9]
Q2: How should the nitrating mixture be prepared and stored? A2: The nitrating mixture should always be prepared fresh just before use. It should be made by adding concentrated nitric acid slowly to concentrated sulfuric acid while cooling the mixture in an ice bath.[6][8] Never add sulfuric acid to nitric acid. The mixture is extremely corrosive and a powerful oxidizer. Do not store the prepared mixture.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[4] Periodically take a small aliquot from the reaction, quench it carefully in a vial with ice water, extract with a small amount of an organic solvent (e.g., ethyl acetate), and spot it on a TLC plate against a spot of the starting material. The reaction is complete when the starting material spot has disappeared.
Q4: What are the considerations for scaling up this reaction? A4: Scaling up exothermic reactions is non-linear and presents significant safety challenges. As the volume of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. For larger-scale production, switching from a batch reactor to a continuous flow reactor is strongly recommended.[8] Continuous flow systems offer vastly superior heat transfer, precise temperature control, and minimize the volume of unreacted energetic material at any given moment, significantly enhancing safety.[11]
Q5: How is the reaction typically worked up and the product isolated? A5: The standard work-up involves carefully and slowly pouring the completed reaction mixture onto a large volume of crushed ice with vigorous stirring.[8] This quenches the reaction and dilutes the acids. The product, which is often an oil or solid, can then be isolated by extraction into a suitable organic solvent like ethyl acetate.[12] The organic layer is then washed with water, a dilute sodium bicarbonate solution (caution: CO₂ evolution), and brine, before being dried and concentrated under reduced pressure.[12]
Data & Protocols
Summary of Critical Reaction Parameters
| Parameter | Recommended Range | Rationale & Consequence of Deviation |
| Reaction Temperature | 0°C to 10°C | Below 0°C: Reaction may be too slow, risking accumulation of unreacted nitrating agent.[8] Above 10°C: Increased risk of runaway reaction and formation of impurities.[6] |
| Nitrating Agent Addition | Slow, dropwise (e.g., over 1-2 hours) | Too Fast: Heat generation will exceed cooling capacity, leading to a runaway reaction.[8] |
| Agitation | Vigorous & Continuous | Poor Agitation: Leads to localized hot spots, a primary trigger for thermal runaway.[8][9] |
| H₂SO₄:HNO₃ Ratio | 1:1 to 2:1 (v/v) | Affects the concentration of the nitronium ion (NO₂⁺) and reaction rate.[4][9] |
| Quench Temperature | < 5°C | Ensures rapid quenching of any unreacted nitrating agent and complete precipitation of the product. |
Detailed Experimental Protocol
Materials:
-
Methyl 2-(4-fluorophenyl)acetate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice and Salt (for cooling bath)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath. All glassware must be scrupulously dry.[9]
-
Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add nitric acid (1.0 eq) to sulfuric acid (1.0-2.0 eq). Stir gently and allow the mixture to cool to 0°C before use.[7]
-
Charge Reactor: Add Methyl 2-(4-fluorophenyl)acetate (1.0 eq) to the reaction flask. If needed, a minimal amount of a suitable solvent like dichloromethane can be used. Cool the flask until the internal temperature is stable at 0°C.
-
Nitration: Begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel into the stirred solution of the starting material. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the entire addition. [7][10] The addition rate must be adjusted to ensure the temperature does not exceed this range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, very slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: pressure buildup from CO₂), and finally with brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further if necessary.[12]
Visualized Workflows
General Synthesis Workflow
Caption: Workflow for the controlled synthesis of this compound.
Thermal Excursion Troubleshooting Logic
Caption: Decision tree for managing a thermal excursion event during nitration.
References
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 11. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
Technical Support Center: Recrystallization of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Welcome to the technical support guide for the purification of Methyl 2-(4-fluoro-3-nitrophenyl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity compound for their work. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the nuances of recrystallizing this specific molecule, focusing on a troubleshooting-oriented, question-and-answer format.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in pharmaceutical synthesis. Its purity is paramount, as contaminants can lead to side reactions, lower yields in subsequent steps, and introduce impurities into the final active pharmaceutical ingredient (API). While recrystallization is a powerful purification technique, this compound presents specific challenges.[1][2] Its tendency to exist as a low-melting solid or an oil in its crude form makes it particularly susceptible to "oiling out," a common source of frustration and failed purifications.[3]
This guide provides a systematic approach to overcoming these challenges, ensuring you can develop a robust and repeatable purification protocol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of this compound.
Q1: What are the key physical properties of this compound that I should be aware of?
A1: Understanding the compound's properties is the first step to designing a successful recrystallization.
| Property | Value / Description | Source | Significance for Recrystallization |
| CAS Number | 226888-37-5 | [3][4] | Unique identifier for ensuring you are working with the correct molecule. |
| Molecular Formula | C₉H₈FNO₄ | [3][5] | Helps in calculating molecular weight and theoretical yield. |
| Molecular Weight | 213.16 g/mol | [3][5] | Essential for all stoichiometric calculations. |
| Appearance | Light yellow to yellow Solid-liquid mixture | [3] | Critical: This indicates a low melting point or the presence of liquid impurities. It strongly suggests a high risk of "oiling out" during crystallization.[6][7] |
| Boiling Point | ~320.5 °C (Predicted) | [3] | High boiling point means the compound is not volatile and is suitable for recrystallization without risk of evaporation. |
| Predicted Density | ~1.346 g/cm³ | [3] | Useful for process calculations in large-scale operations. |
Q2: What are the most likely impurities in my crude sample?
A2: The impurities are typically related to the synthesis, which is often the acid-catalyzed esterification of 2-(4-fluoro-3-nitrophenyl)acetic acid with methanol.[3]
-
Starting Material: Unreacted 2-(4-fluoro-3-nitrophenyl)acetic acid.
-
Reagents: Residual acid catalyst (e.g., sulfuric acid).
-
Side-Products: By-products from unwanted side reactions during synthesis.[8]
-
Degradation Products: Compounds formed from the breakdown of the product, especially if exposed to high heat or incompatible conditions.[8]
The presence of the starting carboxylic acid is a common issue that can significantly depress the melting point and promote oiling out.[6]
Q3: How do I select the right solvent for recrystallization?
A3: The ideal solvent should fully dissolve the compound when hot but have very low solubility for it when cold.[1][9][10] For this specific molecule, which contains an ester, a nitro group, and a fluoro group on an aromatic ring, a solvent of intermediate polarity is a good starting point.
Solvent Selection Strategy:
-
Start with Alcohols: Nitro-aromatic compounds often crystallize well from alcoholic solvents.[11] Ethanol and isopropanol are excellent starting points.
-
Consider Esters: Since the target molecule is an ester, ethyl acetate is another logical choice based on the "like dissolves like" principle.[11][12]
-
Use a Mixed-Solvent System: If no single solvent provides the ideal solubility profile, a two-solvent system (one in which the compound is soluble, one in which it is not) can be highly effective.[7][13] Common pairs include ethanol-water or ethyl acetate-hexane.[14]
Section 2: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is the standard method and should be attempted first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture to a gentle boil on a hot plate, adding more solvent in small portions until the solid just dissolves completely.[2][13] Causality: Using the absolute minimum amount of hot solvent is crucial for achieving a saturated solution, which maximizes yield upon cooling.[13][15]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, perform a hot gravity filtration to remove them.[9][13]
-
Cooling (Critical Step): Cover the flask with a watch glass and let it cool slowly and undisturbed to room temperature.[9][15] Do not place it directly in an ice bath. Causality: Slow cooling allows for the formation of a pure, well-defined crystal lattice. Rapid cooling can trap impurities.[16]
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.[15] Causality: Using cold solvent minimizes the redissolving of your purified product.[15]
-
Drying: Leave the crystals under vacuum on the funnel to air-dry for several minutes, then transfer them to a watch glass for final drying.[1]
Workflow for Single-Solvent Recrystallization
Caption: Standard workflow for single-solvent recrystallization.
Section 3: Troubleshooting Guide
This section addresses the most common problems encountered during the recrystallization of this compound.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
Q: I've cooled my solution, but instead of crystals, a yellow oil has separated at the bottom of my flask. What went wrong and how do I fix it?
A: This phenomenon, known as "oiling out," is the most common issue for this compound. It occurs when the solute precipitates from the solution as a liquid rather than a solid.[6] This is problematic because the oil is essentially a liquid form of your impure compound, which will trap impurities rather than exclude them.[6][17]
Primary Causes & Solutions:
-
Cause: The solution is becoming supersaturated at a temperature that is above the melting point of your (impure) compound.[6][7] The presence of impurities significantly lowers a compound's melting point.[7]
-
Solution 1: Reheat and Add More Solvent. Add a small amount (10-20% more) of the solvent to the flask, reheat until the oil redissolves completely, and then attempt to cool it again, but even more slowly.[6][18] This keeps the compound dissolved until the solution has cooled to a lower temperature, hopefully below the compound's melting point.
-
Solution 2: Change Solvents. The boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point. For example, if you used toluene (b.p. 111 °C), try isopropanol (b.p. 82 °C) or ethanol (b.p. 78 °C).[14]
-
-
Cause: The rate of cooling is too fast.
-
Cause: High concentration of impurities.
-
Solution 1: Pre-purification Wash. Before recrystallization, dissolve the crude oil in a solvent like ethyl acetate and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove acidic impurities like the unreacted starting material.[3] Then, dry the organic layer and proceed with recrystallization.
-
Solution 2: Use Activated Charcoal. If the solution is colored, impurities may be the cause. Add a very small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[6][18] Be aware that charcoal can adsorb your product, potentially lowering the yield.[6]
-
Troubleshooting Flowchart: Oiling Out
Caption: Decision-making process for resolving an "oiling out" event.
Problem 2: Very Low or No Crystal Yield
Q: I completed the recrystallization, but I only recovered a tiny amount of product, or nothing at all. Where did my compound go?
A: This is a common and frustrating problem, almost always related to solvent volume.
Primary Causes & Solutions:
-
Cause: Too much solvent was used during the dissolution step.[6][19] If the solution is not saturated at high temperatures, it will not become supersaturated upon cooling, and little to no product will crystallize.
-
Solution: Recover the compound from the mother liquor (the filtrate) by evaporating a portion of the solvent using a rotary evaporator or by gently boiling it off in a fume hood.[1][6] Reduce the volume by about half and try the cooling process again. This is known as recovering a "second crop" of crystals.[6]
-
-
Cause: The compound is more soluble in the cold solvent than anticipated.
-
Solution: Ensure you are cooling the flask in an ice-water bath for a sufficient amount of time (at least 30 minutes, longer if the volume is large).[6] You may need to try a different solvent system where the compound is less soluble at cold temperatures.
-
-
Cause: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.
-
Solution: This is an avoidable error. Always use a minimal amount of solvent for washing, and ensure it has been pre-chilled in an ice bath.[15]
-
Problem 3: No Crystals Form Upon Cooling (Supersaturation)
Q: My solution has cooled to room temperature and is clear, with no crystals or oil. What should I do?
A: The solution is likely supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.[19] Crystallization needs a point of initiation, or nucleation.
Primary Causes & Solutions:
-
Cause: Lack of a nucleation site for crystals to begin growing.
-
Solution 1: Scratch the Flask. Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution.[6][15][16] The microscopic imperfections in the glass provide a surface for the first crystals to form.
-
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[6]
-
Solution 3: Ultra-Cooling. Place the flask in a colder bath (e.g., salt-ice) to further decrease solubility, which can sometimes force nucleation.[19]
-
-
Cause: The solution is too dilute (see Problem 2).
Section 4: References
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?18
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. 9
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. 6
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. 20
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. 7
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. 11
-
Unknown. Recrystallization. 1
-
Google Patents. Process for the crystallization of nitro-aromatic compounds in nitric acid. 21
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectionn. 10
-
Unknown. Recrystallization. 15
-
ChemicalBook. This compound CAS. 3
-
Mettler Toledo. Oiling Out in Crystallization. 17
-
CK-12 Foundation. What methods can be used to improve recrystallization yield?16
-
Chemistry LibreTexts. (2023). Recrystallization. 2
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. 19
-
Unknown. Recrystallization - Single Solvent. 13
-
PubChem. Methyl 2-(2-fluoro-6-nitrophenyl)acetate. 5
-
Unknown. Recrystallization-1.pdf. 12
-
Unknown. recrystallization, filtration and melting point. 14
-
Autech Industry Co.,Ltd. This compound (CAS/ID No. 226888-37-5). 4
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. 8
References
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
- 4. This compound (CAS/ID No. 226888-37-5) | Reagentia [reagentia.eu]
- 5. Methyl 2-(2-fluoro-6-nitrophenyl)acetate | C9H8FNO4 | CID 86686570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. ck12.org [ck12.org]
- 17. mt.com [mt.com]
- 18. brainly.com [brainly.com]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. mt.com [mt.com]
- 21. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
Common impurities found in commercial Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Welcome to the technical support guide for Methyl 2-(4-fluoro-3-nitrophenyl)acetate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this intermediate in their experimental workflows. Here, we address common issues related to impurities that may be present in commercial batches of this compound, providing troubleshooting advice and detailed analytical and purification protocols. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I've purchased a commercial batch of this compound and I'm concerned about its purity. What are the most common impurities I should be aware of?
A1: Commercial batches of this compound can contain several types of impurities stemming from its synthesis, potential degradation, and the starting materials used. The most common impurities to look for are:
-
Process-Related Impurities:
-
Unreacted Starting Material: The most prevalent impurity is often the unreacted starting material, 2-(4-fluoro-3-nitrophenyl)acetic acid, due to incomplete esterification.[1]
-
Positional Isomers: The synthesis of the precursor, 2-(4-fluoro-3-nitrophenyl)acetic acid, typically involves a nitration step. This reaction can yield a mixture of isomers, which are then carried through to the final product. Therefore, you may find other isomers of the fluoro and nitro groups on the phenyl ring.
-
Residual Solvents: Solvents used during the synthesis and purification, such as methanol and ethyl acetate, may be present in trace amounts.
-
-
Degradation Products:
-
Hydrolysis Product: The ester is susceptible to hydrolysis, especially if exposed to moisture, which will revert it back to 2-(4-fluoro-3-nitrophenyl)acetic acid.
-
Hydroxylated Impurity: Under certain conditions, particularly basic environments, the fluorine atom on the phenyl ring can be displaced by a hydroxyl group, leading to the formation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.[2]
-
Q2: How can I test the purity of my this compound sample?
A2: A multi-pronged analytical approach is recommended to assess the purity of your sample comprehensively. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the main compound and detecting both polar and non-polar impurities. A reversed-phase method with UV detection is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying isomeric impurities.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile impurities, such as residual solvents. With appropriate derivatization, it can also be used to analyze for other non-volatile impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for unknown peaks observed in the HPLC chromatogram, aiding in their identification.
Q3: My downstream reaction is failing or giving unexpected side products. Could impurities in my this compound be the cause?
A3: Absolutely. The presence of impurities can have a significant impact on subsequent reactions. For example:
-
Unreacted Acidic Starting Material: The presence of 2-(4-fluoro-3-nitrophenyl)acetic acid can interfere with reactions that are sensitive to acidic conditions or that involve base-mediated transformations.
-
Isomeric Impurities: Different isomers may exhibit different reactivity or may not participate in the desired reaction, leading to lower yields and the formation of isomeric side products that can be difficult to separate from your target molecule.
-
Reactive Impurities: Other reactive functional groups present in impurities could lead to the formation of unexpected byproducts, complicating your reaction mixture and purification process.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material - 2-(4-fluoro-3-nitrophenyl)acetic acid
Symptoms:
-
An additional peak is observed in the HPLC chromatogram, typically at a different retention time than the main product.
-
The ¹H NMR spectrum shows a broad singlet corresponding to a carboxylic acid proton, and the integration of other peaks does not match the expected ratios.
-
The sample may have a lower than expected pH when dissolved in a suitable solvent.
Root Cause Analysis:
The synthesis of this compound is an esterification reaction.[1] Like many esterifications, it is an equilibrium process. If the reaction is not driven to completion or if the workup procedure is not effective at removing the acidic starting material, it will remain as an impurity.
Troubleshooting Workflow:
References
- 1. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
- 2. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. homework.study.com [homework.study.com]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
Impact of solvent choice on the synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals. Its preparation, typically involving a nucleophilic aromatic substitution (SNAr) reaction, is highly sensitive to reaction conditions, particularly the choice of solvent. This guide will explore the critical impact of solvents on reaction outcomes and provide a structured approach to troubleshooting common experimental hurdles.
The primary synthetic route discussed is the reaction of a suitable starting material like 3,4-difluoronitrobenzene with a methyl acetate equivalent in the presence of a base. The solvent plays a pivotal role in solvating the reactants, stabilizing intermediates, and influencing the reaction rate and side product profile.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am observing a very low yield of my desired product, or the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?
A: Low yields in this SNAr reaction are a common issue and can often be traced back to the choice of solvent and base, as well as other reaction parameters.
Underlying Causes and Solutions:
-
Inappropriate Solvent Choice: The SNAr reaction proceeds through a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is crucial for the reaction to proceed.
-
Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with the nucleophile, reducing its reactivity. They are generally poor choices for this reaction and can lead to significantly lower yields.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are highly recommended. They effectively solvate the cation of the base but do not strongly interact with the nucleophile, leaving it more "naked" and reactive. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often the solvents of choice for this type of transformation due to their high polarity.
-
-
Insufficient Base Strength or Inappropriate Base: The base is required to deprotonate the methyl acetate equivalent, generating the nucleophile.
-
Weak Bases: Bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) may not be strong enough to generate a sufficient concentration of the nucleophile, leading to a slow or incomplete reaction.
-
Strong Bases: Stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium methoxide (NaOMe) are generally more effective. However, their use requires careful control of reaction conditions to avoid side reactions.
-
-
Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly improve the reaction rate and yield. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Moisture in the Reaction: Water can quench the strong base and react with the starting materials. Ensure all glassware is oven-dried and use anhydrous solvents for optimal results, especially when using moisture-sensitive bases like NaH.
Problem 2: Formation of Significant Impurities
Q: My reaction is producing multiple spots on the TLC plate, and purification is difficult. What are the common side products and how can I minimize their formation?
A: The formation of impurities is often linked to the reactivity of the starting materials and intermediates, and can be influenced by the solvent and reaction conditions.
Common Side Products and Mitigation Strategies:
-
Bis-arylated Product: The product itself contains an acidic proton on the carbon adjacent to the ester and the aromatic ring. In the presence of a strong base, the product can be deprotonated and act as a nucleophile, reacting with another molecule of the starting material to form a bis-arylated byproduct.
-
Solution: Use a slight excess of the methyl acetate equivalent relative to the 3,4-difluoronitrobenzene. Adding the base slowly to the reaction mixture can also help to maintain a low concentration of the deprotonated product at any given time.
-
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.
-
Solution: Use anhydrous solvents and reagents. During the work-up, avoid prolonged exposure to strongly basic aqueous solutions.
-
-
Products from Reaction with the Solvent: Some solvents can participate in side reactions. For example, DMF can decompose at high temperatures or in the presence of strong bases to produce dimethylamine, which can act as a nucleophile.
-
Solution: Use the minimum effective reaction temperature and avoid excessively long reaction times. If solvent-related impurities are suspected, consider switching to an alternative aprotic polar solvent like DMSO or acetonitrile.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is the best choice for the synthesis of this compound?
A: Polar aprotic solvents are the best choice for this SNAr reaction.[1] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally the most effective due to their high polarity, which helps to accelerate the reaction.[1] Acetonitrile and tetrahydrofuran (THF) can also be used, but may require higher temperatures or longer reaction times. Protic solvents like ethanol or methanol are not recommended as they can reduce the nucleophilicity of the enolate through hydrogen bonding.
Q2: What is the role of the nitro group in this reaction?
A: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence on the aromatic ring is crucial for this reaction to occur. It activates the ring towards nucleophilic attack by withdrawing electron density, making the carbon atom attached to the fluorine more electrophilic. Furthermore, it stabilizes the negatively charged Meisenheimer complex intermediate through resonance, which lowers the activation energy of the reaction.
Q3: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2][3] Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4]
Q4: What is a typical work-up procedure for this reaction?
A: A general work-up procedure involves quenching the reaction mixture with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate.[5] The organic layer is washed with water and brine to remove any remaining inorganic salts and the initial reaction solvent (especially if it is water-miscible like DMF or DMSO). The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q5: How can I purify the final product?
A: The most common method for purifying this compound is column chromatography on silica gel.[6] A solvent system of hexane and ethyl acetate is typically used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation of the product from any unreacted starting materials and side products.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol provides a general procedure for the synthesis of this compound from 3,4-difluoronitrobenzene and methyl bromoacetate.
Materials:
-
3,4-Difluoronitrobenzene
-
Methyl bromoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl bromoacetate (1.0 equivalent) to the suspension and stir for 20-30 minutes at 0 °C.
-
Add a solution of 3,4-difluoronitrobenzene (1.2 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Solvent | Dielectric Constant (approx.) | Solvent Type | Typical Reaction Outcome |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | High yield , moderate reaction times |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | High yield , often faster reaction rates than DMF |
| Acetonitrile | 37.5 | Polar Aprotic | Moderate to good yield, may require longer reaction times or higher temperatures |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Lower yield compared to more polar solvents, often requires stronger base and longer reaction times |
| Ethanol | 24.5 | Polar Protic | Low to no yield , deactivation of nucleophile |
| Methanol | 32.7 | Polar Protic | Low to no yield , deactivation of nucleophile |
Visualizations
Reaction Mechanism
Caption: The SNAr mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
References
- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of Methyl (2-nitro-4-trifluorobenzyl)acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound CAS#: 226888-37-5 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
Validation & Comparative
A Researcher's Guide to Navigating Positional Isomers in the Synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the precise control of molecular architecture is paramount. Methyl 2-(4-fluoro-3-nitrophenyl)acetate stands as a important intermediate, its utility underscored by the strategic placement of its functional groups. However, the synthesis of this key building block is often complicated by the formation of positional isomers, a common challenge in electrophilic aromatic substitution reactions. This guide offers an in-depth analysis of the isomeric landscape in the synthesis of this compound, providing a comparative look at the factors governing isomer distribution and the analytical methodologies crucial for their differentiation and quantification.
The Synthetic Challenge: A Tale of Competing Directing Effects
The synthesis of this compound typically involves the nitration of Methyl 2-(4-fluorophenyl)acetate. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the fluorine atom and the methyl acetate group (-CH₂COOCH₃).
The fluorine atom, a halogen, is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate at these positions. Conversely, its high electronegativity makes it inductively withdrawing, which deactivates the ring towards electrophilic attack. The methyl acetate group is generally considered to be weakly deactivating and also an ortho-, para-director. This creates a scenario where the incoming electrophile, the nitronium ion (NO₂⁺), is directed to multiple positions on the benzene ring, leading to a mixture of products.
dot
Caption: Synthetic pathway leading to the target molecule and its positional isomers.
Analytical Strategies for Isomer Differentiation
The successful isolation and utilization of this compound hinges on robust analytical methods capable of separating and quantifying the various positional isomers. The subtle differences in the physicochemical properties of these isomers necessitate the use of high-resolution analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the separation of positional isomers. The choice of stationary phase is critical for achieving optimal resolution. For the separation of nitrated fluorophenylacetates, several column chemistries can be considered:
-
Reverse-Phase C18: A standard choice for many organic molecules, C18 columns separate based on hydrophobicity. While potentially effective, the subtle polarity differences between the isomers may require careful mobile phase optimization.
-
Phenyl-Hexyl: These columns offer alternative selectivity through π-π interactions between the phenyl stationary phase and the aromatic rings of the analytes. This can be particularly advantageous for separating aromatic positional isomers.
-
Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These phases provide unique selectivity for halogenated and aromatic compounds through a combination of hydrophobic, π-π, and dipole-dipole interactions. They are often an excellent choice for separating fluorinated isomers.
Table 1: Key Properties of Potential Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 226888-37-5[1] | C₉H₈FNO₄ | 213.16 |
| Methyl 2-(4-fluoro-2-nitrophenyl)acetate | Not readily available | C₉H₈FNO₄ | 213.16 |
| Methyl 2-(2-fluoro-4-nitrophenyl)acetate | 337529-74-5[2] | C₉H₈FNO₄ | 213.16 |
| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | 1241920-02-4[3] | C₉H₈FNO₄ | 213.16 |
| Methyl 2-(2-fluoro-6-nitrophenyl)acetate | 1357192-62-1[4] | C₉H₈FNO₄ | 213.16 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both chromatographic separation and mass spectrometric identification, making it a valuable tool for isomer analysis. The separation is achieved based on the volatility and polarity of the isomers, while the mass spectrometer provides information about their molecular weight and fragmentation patterns. While isomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ, providing a basis for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized isomers. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the positions of the substituents.
For This compound , the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals. The fluorine atom will couple with the adjacent protons, and the nitro group will cause a downfield shift of the neighboring protons.
In contrast, the spectra of other isomers will exhibit different splitting patterns and chemical shifts. For example, in Methyl 2-(4-fluoro-2-nitrophenyl)acetate , the proton ortho to the nitro group would likely be the most downfield signal. Detailed analysis of these spectra allows for unambiguous identification of each isomer. While a comprehensive public database of NMR spectra for all possible isomers is not available, spectral data for related compounds can provide valuable insights for interpretation.[5]
dot
References
A Comparative Guide to the Synthetic Routes of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing the 4-fluoro-3-nitrophenylacetyl moiety into larger molecules. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance in a research and development setting. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two main strategic directions. The first involves the initial formation of the substituted phenylacetic acid followed by esterification. The second, more direct approach, involves the nitration of a pre-existing methyl phenylacetate derivative. Each route presents a unique set of experimental considerations, including reaction conditions, reagent handling, and product purification.
Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate
This route is a classical and reliable approach that proceeds in two distinct steps: the nitration of a commercially available starting material, 4-fluorophenylacetic acid, followed by the esterification of the resulting carboxylic acid.
Step 1a: Nitration of 4-Fluorophenylacetic Acid
The introduction of a nitro group onto the aromatic ring is a cornerstone of electrophilic aromatic substitution. In this step, the fluorine atom and the acetic acid side chain direct the incoming electrophile. The fluorine atom is an ortho-, para-director, while the deactivating acetyl group is a meta-director. The regiochemical outcome is the nitration at the position ortho to the fluorine and meta to the acetic acid group.
Step 1b: Fischer Esterification
The second step involves the conversion of the synthesized 2-(4-fluoro-3-nitrophenyl)acetic acid to its corresponding methyl ester. The Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.
Route 2: One-Step Synthesis via Nitration of a Precursor Ester
This more convergent approach aims to introduce the nitro group directly onto a pre-formed ester, methyl 2-(4-fluorophenyl)acetate. This strategy can be more atom-economical if the starting ester is readily available.
Step 2: Nitration of Methyl 2-(4-fluorophenyl)acetate
Similar to the nitration of the carboxylic acid, this step is an electrophilic aromatic substitution. The directing effects of the fluorine atom (ortho-, para-directing) and the methyl acetate group (meta-directing) are crucial in determining the regioselectivity of the reaction. The desired product is the one where nitration occurs at the 3-position.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Starting Materials | 4-Fluorophenylacetic acid, Nitrating mixture (HNO₃/H₂SO₄), Methanol, Acid catalyst | Methyl 2-(4-fluorophenyl)acetate, Nitrating mixture (HNO₃/H₂SO₄) |
| Number of Steps | 2 | 1 |
| Overall Yield | Potentially higher due to optimization of individual steps. | Potentially lower due to competing side reactions and purification challenges. |
| Process Control | Easier to control and monitor each individual reaction. | More complex to control as nitration and potential ester hydrolysis can occur. |
| Purification | Intermediate purification of the carboxylic acid is possible. | Direct purification of the final product, which can be challenging from the reaction mixture. |
| Atom Economy | Lower due to the two-step nature. | Higher as it is a more direct conversion. |
| Safety Considerations | Handling of nitrating agents in both routes. Standard precautions for handling strong acids are necessary. | Handling of nitrating agents. Standard precautions for handling strong acids are necessary. |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1a: Synthesis of 2-(4-fluoro-3-nitrophenyl)acetic acid
This protocol is adapted from a general procedure for the nitration of substituted halobenzenes[1][2].
-
In a flask equipped with a stirrer and a dropping funnel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the nitric acid to the sulfuric acid with cooling in an ice bath.
-
4-Fluorophenylacetic acid is dissolved in a suitable polar solvent, such as dichloromethane.
-
The nitrating mixture is added dropwise to the solution of 4-fluorophenylacetic acid at a controlled temperature, typically between 0 and 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.
-
The reaction is then quenched by pouring it onto ice, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude 2-(4-fluoro-3-nitrophenyl)acetic acid, which can be purified by recrystallization.
Step 1b: Synthesis of this compound
-
2-(4-fluoro-3-nitrophenyl)acetic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.
-
The mixture is heated to reflux for several hours.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.
Route 2: One-Step Synthesis
Step 2: Synthesis of this compound
This protocol is based on established procedures for the nitration of methyl benzoate[3][4][5][6][7].
-
Methyl 2-(4-fluorophenyl)acetate is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C) in a flask equipped with a stirrer.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the low temperature.
-
The reaction mixture is stirred at this temperature for a period, and then allowed to warm to room temperature.
-
The reaction is quenched by pouring it onto crushed ice.
-
The precipitated product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a robust and well-controlled method. The isolation and purification of the intermediate carboxylic acid can lead to a higher purity final product. This route is often preferred in laboratory settings where control and purity are prioritized over the number of steps.
Route 2 is a more direct and atom-economical approach. However, it may present challenges in controlling the reaction and purifying the final product from potential side-products. For large-scale industrial production, the optimization of this one-step process could offer significant advantages in terms of cost and efficiency.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and available resources. For initial research and development, Route 1 provides a more reliable and straightforward approach. For process optimization and large-scale synthesis, the investigation and refinement of Route 2 would be a worthwhile endeavor.
References
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. webassign.net [webassign.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. scribd.com [scribd.com]
- 7. ochem.weebly.com [ochem.weebly.com]
A Comparative Guide to the Reference Standard for Methyl 2-(4-fluoro-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. At the heart of this assurance lies the use of well-characterized reference standards. A reference standard is a highly purified and characterized substance used as a benchmark for confirming the identity, purity, potency, and quality of active pharmaceutical ingredients (APIs), intermediates, and finished products.[1][2][3] This guide provides a comprehensive technical overview of the reference standard for Methyl 2-(4-fluoro-3-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds.
This document will delve into the essential attributes of a high-quality reference standard for this specific compound, explore the establishment of secondary (in-house or working) standards, and provide detailed analytical methodologies for its characterization and use. The objective is to equip researchers and analytical scientists with the necessary knowledge to make informed decisions when selecting and utilizing a reference standard for this compound, thereby ensuring the integrity of their analytical results.
Understanding the Landscape of Reference Standards: Primary vs. Secondary
In pharmaceutical analysis, reference standards are broadly categorized into two types: primary and secondary standards.
-
Primary Reference Standards (PRS): These are of the highest purity and are established by official bodies such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). They are extensively characterized and are considered the definitive standard.[2][3]
-
Secondary (Working) Reference Standards (SRS): These are established in-house by comparing them against a primary reference standard. They are used for routine analysis to conserve the more expensive and often limited supply of the primary standard.[2] The traceability of a secondary standard to a primary standard is a critical requirement.
For a compound like this compound, which may not have an official pharmacopeial monograph, a well-characterized standard from a reputable supplier often serves as the de facto primary standard. Laboratories can then establish their own secondary standards from a different batch of the material, which is a cost-effective approach for routine quality control.
Characterization of a this compound Reference Standard
A comprehensive Certificate of Analysis (CoA) is the cornerstone of a reliable reference standard. While a specific, publicly available CoA for this compound is not readily found, a typical CoA for a high-purity reference standard would include the following information.
Table 1: Representative Certificate of Analysis for this compound Reference Standard
| Test | Specification | Hypothetical Result | Method |
| Appearance | Light yellow to yellow solid or oil | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS, IR |
| Purity (HPLC) | ≥ 99.0% | 99.8% | HPLC-UV |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Conforms | Headspace GC-MS |
| Related Impurities | Individual impurity ≤ 0.1% | Conforms | HPLC-UV |
| Assay (as is) | 98.5% - 101.5% | 99.7% | HPLC (against a qualified standard) |
Potential Impurities in this compound
Understanding the synthetic route of a compound is crucial for identifying potential process-related impurities. A common synthesis for this compound involves the esterification of 2-(4-fluoro-3-nitrophenyl)acetic acid with methanol.[1]
Synthesis of this compound.
Based on this synthesis, potential impurities could include:
-
Starting Material: Unreacted 2-(4-fluoro-3-nitrophenyl)acetic acid.
-
By-products: Impurities arising from side reactions during the nitration or other steps in the synthesis of the starting material.
-
Isomers: Positional isomers of the nitro and fluoro groups on the phenyl ring.
-
Degradation Products: Hydrolysis of the ester back to the carboxylic acid.
Comparative Analytical Techniques for Qualification
A multi-pronged analytical approach is essential to fully characterize a reference standard. The following table compares different analytical techniques that can be employed.
Table 2: Comparison of Analytical Techniques for Characterization
| Technique | Purpose | Strengths | Limitations |
| HPLC-UV | Purity determination, assay, and impurity profiling. | High resolution, quantitative, widely available. | Requires a chromophore for detection. |
| LC-MS | Identification of impurities and confirmation of molecular weight. | High sensitivity and specificity. | Quantitative response can be variable. |
| ¹H and ¹³C NMR | Structural confirmation and identification. | Provides detailed structural information. | Lower sensitivity compared to MS. |
| FTIR | Confirmation of functional groups. | Fast and non-destructive. | Provides limited structural information. |
| Karl Fischer | Determination of water content. | Accurate and specific for water. | Requires a dedicated instrument. |
| GC-MS | Analysis of residual solvents. | High sensitivity for volatile compounds. | Not suitable for non-volatile analytes. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the qualification and use of a this compound reference standard.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for determining the purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard and sample
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity of the sample by the area normalization method.
Workflow for HPLC Purity Determination.
Protocol 2: Establishing and Qualifying a Secondary Reference Standard
This protocol describes the process of qualifying a new batch of this compound as a secondary (working) reference standard against a primary reference standard.
1. Sourcing and Initial Assessment:
-
Obtain a new batch of high-purity this compound.
-
Perform initial identity tests (e.g., FTIR) to confirm the material is the correct compound.
2. Comparative Analysis:
-
Using the HPLC method described in Protocol 1, perform a comparative assay of the proposed secondary standard against the primary reference standard.
-
Prepare solutions of both the primary and proposed secondary standards at the same concentration.
-
Inject each solution in triplicate.
-
Calculate the potency of the secondary standard relative to the primary standard. The acceptance criterion is typically between 99.0% and 101.0%.
3. Purity and Impurity Profile:
-
Determine the purity of the secondary standard by HPLC (area normalization).
-
Compare the impurity profile of the secondary standard to that of the primary standard. No new impurities above a specified threshold (e.g., 0.1%) should be present.
4. Characterization:
-
Perform a full characterization of the secondary standard, including ¹H NMR, ¹³C NMR, MS, and water content determination. The results should be consistent with the structure and specifications.
5. Documentation:
-
Prepare a comprehensive report detailing all the tests performed, the results, and a statement of qualification.
-
Assign a unique lot number and an expiry or re-test date to the newly qualified secondary reference standard.
Workflow for Qualifying a Secondary Reference Standard.
Conclusion
The selection and proper use of a reference standard for this compound are fundamental to ensuring the quality and reliability of analytical data in pharmaceutical research and development. While an official pharmacopeial standard may not be available, a well-characterized reference standard from a reputable supplier, accompanied by a comprehensive Certificate of Analysis, can serve as a primary standard.
For routine use, the establishment of a traceable secondary reference standard is a scientifically sound and cost-effective practice. This guide has provided a framework for understanding the critical attributes of such a standard, along with detailed protocols for its characterization and qualification. By adhering to these principles and methodologies, researchers and scientists can have a high degree of confidence in the accuracy and integrity of their analytical results.
References
A Senior Application Scientist's Guide to Evaluating Methyl 2-(4-fluoro-3-nitrophenyl)acetate as a Precursor in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a drug discovery program. An ideal precursor should be readily accessible, exhibit predictable reactivity, and possess functionalities that can be strategically elaborated into a diverse range of pharmacologically relevant scaffolds. This guide provides an in-depth evaluation of Methyl 2-(4-fluoro-3-nitrophenyl)acetate as a versatile precursor, comparing its performance with key alternatives and offering detailed experimental protocols to support its application in drug discovery.
The Strategic Advantage of Fluorinated Nitroaromatic Precursors
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The strong carbon-fluorine bond is resistant to metabolic cleavage, while the high electronegativity of fluorine can modulate the acidity of nearby functional groups and lead to favorable interactions with biological targets. When combined with a nitro group, the synthetic utility of the aromatic ring is further amplified. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of substituents, a cornerstone of structure-activity relationship (SAR) studies. Furthermore, the nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization.
This compound, with its strategically positioned fluorine and nitro groups, and a readily modifiable ester moiety, presents itself as a highly valuable building block for the synthesis of a diverse array of bioactive molecules.
Comparative Analysis of Precursors
To objectively evaluate the efficacy of this compound, we will compare it with two structurally related and commonly used precursors: Methyl 2-(4-nitrophenyl)acetate and Methyl 2-(2-fluoro-5-nitrophenyl)acetate. The comparison will focus on synthetic accessibility, reactivity, and the potential for generating diverse and pharmacologically relevant structures.
Synthetic Accessibility
A reliable and high-yielding synthesis is paramount for a precursor's utility. Here, we compare the typical laboratory-scale synthesis of the three compounds.
| Precursor | Starting Material | Typical Reagents | Reaction Conditions | Typical Yield | Purity | Reference |
| This compound | 2-(4-fluoro-3-nitrophenyl)acetic acid | Methanol, Sulfuric acid | 80°C, overnight | 97% | High (oily product) | [1] |
| Methyl 2-(4-nitrophenyl)acetate | 4-Nitrophenylacetic acid | Methanol, Sulfuric acid | Reflux, 6-7 hours | 83-87% | High (distilled product) | [2] |
| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | 2-Fluoro-5-nitrophenylacetic acid | Methanol, Acid catalyst | Not specified | Not specified | Not specified |
As the data indicates, this compound can be synthesized in excellent yield via a straightforward Fischer esterification.[1] The non-fluorinated analog, Methyl 2-(4-nitrophenyl)acetate, also has a well-established high-yielding synthesis.[2] Detailed, high-yield synthesis for Methyl 2-(2-fluoro-5-nitrophenyl)acetate is less readily available in the public domain, which may present a challenge for its routine use.
Reactivity and Synthetic Potential
The true value of a precursor lies in its reactivity and the diversity of structures it can generate. The presence and position of the fluorine and nitro groups significantly influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution.
This compound: The fluorine atom is positioned para to the nitro group and meta to the acetate-bearing methylene group. This arrangement strongly activates the fluorine for SNAr, as the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This makes it an excellent substrate for introducing a wide range of nucleophiles at the 4-position.
Methyl 2-(4-nitrophenyl)acetate: Lacking a good leaving group on the aromatic ring, this precursor is not suitable for SNAr reactions. Its primary utility lies in modifications of the acetate side chain or reduction of the nitro group to an amine, which can then be further functionalized.
Methyl 2-(2-fluoro-5-nitrophenyl)acetate: Here, the fluorine atom is ortho to the nitro group. This also strongly activates the fluorine for SNAr. The choice between this and the 4-fluoro isomer would depend on the desired substitution pattern in the final target molecule.
The following diagram illustrates the workflow for utilizing these precursors in the synthesis of more complex molecules.
Caption: Synthetic utility workflow of nitrophenylacetate precursors.
Experimental Protocols
To ensure the reproducibility and reliability of the synthesis, detailed, step-by-step protocols are provided below.
Synthesis of this compound
This protocol is adapted from a general procedure for Fischer esterification.[1]
Materials:
-
2-(4-fluoro-3-nitrophenyl)acetic acid (28.8 g, 0.14 mol)
-
Methanol (30 mL)
-
Concentrated sulfuric acid (10 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-(4-fluoro-3-nitrophenyl)acetic acid (28.8 g, 0.14 mol).
-
In a separate beaker, carefully add concentrated sulfuric acid (10 mL) to methanol (30 mL) while cooling in an ice bath.
-
Add the methanol/sulfuric acid solution to the round-bottom flask containing the carboxylic acid.
-
Equip the flask with a reflux condenser and heat the mixture to 80°C with stirring overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then pour it into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The product, this compound, is obtained as a yellow oil (30 g, 97% yield).[1]
Characterization:
-
LC-MS (ESI): m/z calculated for C₉H₈FNO₄: 213.04; found: 214.26 [M+H]⁺.[1]
Synthesis of Methyl 2-(4-nitrophenyl)acetate
This protocol is a standard Fischer esterification procedure.[2]
Materials:
-
4-Nitrophenylacetic acid (e.g., 18.1 g, 0.1 mol)
-
Methanol (e.g., 50 mL)
-
Concentrated sulfuric acid (e.g., 5 mL)
-
Sodium carbonate solution (10%)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 4-nitrophenylacetic acid, methanol, and concentrated sulfuric acid.
-
Heat the mixture under reflux for 6-7 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing water and separate the organic layer.
-
Wash the organic layer with a 10% sodium carbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product by distillation under reduced pressure.
Characterization:
-
¹H NMR (CDCl₃): δ 8.22 (d, 2H), 7.50 (d, 2H), 3.80 (s, 2H), 3.75 (s, 3H).
-
¹³C NMR (CDCl₃): δ 170.5, 147.2, 141.5, 130.5, 123.8, 52.5, 41.0.[3]
Application in Drug Discovery: A Case Study
The utility of this compound as a precursor is exemplified in the synthesis of various bioactive heterocycles. For instance, related nitrophenylacetic acid esters are key intermediates in the synthesis of certain kinase inhibitors. The general synthetic strategy involves an initial SNAr reaction to introduce a pharmacophorically important amine, followed by reduction of the nitro group and subsequent cyclization or further functionalization.
Caption: General scheme for the synthesis of kinase inhibitors.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile precursor in drug discovery. Its high-yielding synthesis, coupled with the strategic placement of the fluoro and nitro groups, provides a powerful platform for the efficient construction of diverse molecular architectures. The activated fluorine atom allows for facile introduction of various functionalities via SNAr reactions, while the nitro group serves as a masked amine, opening up a plethora of synthetic possibilities.
In comparison to its non-fluorinated counterpart, Methyl 2-(4-nitrophenyl)acetate, the fluorinated version offers significantly expanded synthetic utility due to its amenability to SNAr reactions. When compared to its isomer, Methyl 2-(2-fluoro-5-nitrophenyl)acetate, the choice will be dictated by the desired final substitution pattern of the target molecule.
As the demand for novel, fluorine-containing drug candidates continues to grow, the importance of readily available and versatile fluorinated building blocks like this compound will undoubtedly increase. Its proven reactivity and synthetic accessibility make it a valuable tool in the arsenal of medicinal chemists, enabling the rapid exploration of chemical space and accelerating the discovery of new therapeutic agents.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Indole Derivatives: Moving Beyond Methyl 2-(4-fluoro-3-nitrophenyl)acetate
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals exploring alternative synthetic routes to valuable indole derivatives, this publication provides an in-depth comparison of reagents that can replace the commonly used Methyl 2-(4-fluoro-3-nitrophenyl)acetate. This guide delves into the mechanistic nuances, experimental protocols, and performance data of established and modern synthetic strategies, offering a critical resource for optimizing the synthesis of these vital molecular scaffolds.
This compound serves as a key building block in the synthesis of various indole-containing target molecules, which are prevalent in pharmaceuticals and natural products.[1][2][3] Its structure is particularly amenable to classical indole synthesis methodologies. However, the landscape of organic synthesis is continually evolving, with a drive towards milder conditions, greater functional group tolerance, and improved yields. This guide explores several powerful alternatives that offer distinct advantages in the synthesis of substituted indoles, particularly those bearing fluorine atoms, a common motif in modern medicinal chemistry.[4][5]
The Leimgruber-Batcho Indole Synthesis: A Classic and Versatile Approach
A popular alternative to other indole syntheses like the Fischer methodology, the Leimgruber-Batcho synthesis offers a reliable route to indoles from ortho-nitrotoluenes.[6][7] This two-step process involves the formation of an enamine, followed by reductive cyclization.[8] The reaction is known for its high yields and mild conditions, making it suitable for a wide range of substrates.[6]
The key intermediate, a β-dimethylamino-2-nitrostyrene derivative, is typically a vibrant red compound due to its extended conjugation.[6] The subsequent reductive cyclization can be achieved using various reducing agents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or even iron in acetic acid.[6][9]
Experimental Protocol: Synthesis of 4-Benzyloxyindole via Leimgruber-Batcho Synthesis[10]
A. (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene:
-
To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in dimethylformamide (DMF, 400 mL), add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the volatile components using a rotary evaporator.
-
Dissolve the red residue in methylene chloride (200 mL) and methanol (1.60 L).
-
Concentrate the solution to approximately 1.40 L and then cool to 5°C.
-
Filter the resulting red crystals and wash with cold methanol (200 mL) to yield the product.
B. 4-Benzyloxyindole:
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in tetrahydrofuran (THF, 1 L) and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL).
-
Add 85% hydrazine hydrate (0.75 mol) portion-wise, maintaining the temperature between 45 and 50°C.
-
After the reaction is complete, filter the mixture through Celite and wash with THF.
-
Evaporate the filtrate and purify the residue by column chromatography on silica gel to afford 4-benzyloxyindole.
The Larock Indole Synthesis: A Powerful Palladium-Catalyzed Annulation
The Larock indole synthesis is a highly versatile palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes.[10][11] This method is prized for its broad substrate scope, accommodating a variety of functional groups on both the aniline and alkyne components.[12][13] The reaction proceeds under relatively mild conditions and often provides high yields of the desired indole products.[10]
Initially developed for ortho-iodoanilines, the scope of the Larock synthesis has been expanded to include more readily available and cost-effective ortho-bromoanilines and ortho-chloroanilines through the use of specific phosphine ligands.[11][13] The regioselectivity of the annulation is generally high, with the substituents of the alkyne dictating their positions at the 2- and 3-positions of the indole ring.[10]
Mechanistic Overview of the Larock Indole Synthesis
The Fischer Indole Synthesis: A Time-Honored Method with Modern Variations
The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[14][15] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[14] The reaction requires elevated temperatures and the use of Brønsted or Lewis acids.[16][17]
While the classical Fischer synthesis has limitations, modern modifications have expanded its utility. For instance, the Buchwald modification allows for a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, providing a convergent route to the necessary phenylhydrazone intermediates.[14] This circumvents the need for potentially unstable or inaccessible phenylhydrazines.
Key Steps in the Fischer Indole Synthesis Mechanism[15]
-
Formation of the phenylhydrazone from a phenylhydrazine and a carbonyl compound.
-
Tautomerization to the corresponding enamine ('ene-hydrazine').
-
A[12][12]-sigmatropic rearrangement (a Claisen-type rearrangement).
-
Loss of ammonia and subsequent aromatization to form the indole ring.
Palladium-Catalyzed Reductive Cyclization of Nitrostyrenes
Another modern approach involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes.[18] This method offers a direct route to indoles and can tolerate a range of substituents on the aromatic ring.[18] The reaction is typically carried out in the presence of carbon monoxide, which acts as the reductant.[18] Recent advancements have explored the use of CO surrogates, such as phenyl formate, to avoid the need for handling gaseous carbon monoxide.[19]
Comparison of Alternative Reagents
| Feature | Leimgruber-Batcho | Larock Indole Synthesis | Fischer Indole Synthesis | Pd-Catalyzed Reductive Cyclization |
| Starting Materials | o-Nitrotoluenes | o-Haloanilines, Alkynes | Phenylhydrazines, Aldehydes/Ketones | 2-Nitrostyrenes |
| Key Advantages | High yields, mild conditions, readily available starting materials[6] | Broad substrate scope, good functional group tolerance, high regioselectivity[10][12] | Well-established, many variations available[14][16] | Direct route, tolerates various substituents[18] |
| Key Limitations | Two-step process | Requires a palladium catalyst and sometimes specific ligands | Can require harsh acidic conditions and high temperatures[16] | Requires a palladium catalyst and a reductant (e.g., CO)[18] |
| Typical Yields | Often high[6] | Good to excellent[10] | Variable, can be low in some cases[15] | Moderate to excellent[18] |
Advanced Fluorination Strategies
For the synthesis of fluoro-substituted indoles, direct fluorination of an indole core can be challenging. Therefore, incorporating the fluorine atom at an early stage is often the preferred strategy. The use of fluorinated starting materials in the aforementioned indole syntheses is a common approach.
Alternatively, electrophilic fluorinating agents can be employed to introduce fluorine onto aromatic rings.[20] Reagents such as N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose.[21] Palladium-catalyzed C-H activation and subsequent fluorination represents a cutting-edge strategy for the regioselective introduction of fluorine atoms.[21][22]
Conclusion
While this compound is a valuable precursor for certain indole syntheses, a wealth of alternative reagents and methodologies are available to the modern synthetic chemist. The Leimgruber-Batcho, Larock, and Fischer indole syntheses, along with modern palladium-catalyzed methods, each offer unique advantages in terms of substrate scope, reaction conditions, and overall efficiency. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides a foundational understanding of these powerful alternatives, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 5. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 21. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 22. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Foundational Principles: Beyond Procedure to Protocol
The responsible disposal of any chemical is the final, critical step of an experiment. For a compound like Methyl 2-(4-fluoro-3-nitrophenyl)acetate, which combines a halogen (fluoro) and a nitroaromatic group, meticulous adherence to protocol is non-negotiable. These functional groups impart potential toxicity and environmental persistence, necessitating its management as a hazardous waste stream from the moment it is designated for disposal.[1][2] Under no circumstances should this compound or its residues be discarded via sanitary sewer or in regular trash.[3][4][5]
Pre-Disposal Safety: Establishing a Controlled Environment
Before initiating any waste handling, you must secure the operational area and yourself. All handling of chemical waste must occur in a controlled environment to mitigate exposure risks.
Personal Protective Equipment (PPE): The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and potential aerosol generation.[1][3] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Inspect for integrity before each use. | Prevents dermal absorption, a common exposure route for organic compounds.[1][5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[1][3] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[3] |
| Respiratory | Required if there is a risk of generating dust or aerosols. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Inhalation of nitroaromatic compounds can be harmful.[1][6] This is typically managed within a chemical fume hood. |
All waste handling operations should be conducted within a certified chemical fume hood to ensure proper ventilation and containment.[1][5]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process involving segregation, containerization, labeling, and transfer. The following workflow ensures compliance and safety at each stage.
Step 1: Waste Characterization and Segregation
This is the most critical decision point. Due to its chemical structure, this compound waste must be segregated into a specific waste stream.
-
Identify: All materials contaminated with the compound must be treated as hazardous waste. This includes:
-
Unused or expired reagent.
-
Reaction mixtures and solutions.
-
Contaminated labware (pipette tips, weighing boats, filter paper).
-
Spill cleanup materials.
-
Empty, unrinsed containers of the original product.[7]
-
-
Segregate: This waste must be collected in a dedicated container labeled for "Halogenated Organic Waste." [3][5][8]
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic and environmentally persistent dioxins and furans during combustion.[9] Mixing them with non-halogenated waste complicates the disposal process and significantly increases costs.[9]
Step 2: Containerization
The integrity of your waste container is essential to prevent leaks and environmental contamination.
-
Compatibility: Use only chemically compatible, leak-proof containers with a secure, tight-fitting screw cap. High-density polyethylene (HDPE) or glass containers are generally appropriate.[1][10] The original product container, if in good condition, is an ideal choice.[11]
-
Condition: Ensure the container is clean, dry, and free of any external contamination before use.
-
Headspace: Do not fill the container to more than 90% capacity. Leaving a "headspace" of at least 10% allows for vapor expansion and prevents pressure buildup.[4]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[4][8][11] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Step 3: Labeling
Accurate and comprehensive labeling is a regulatory requirement by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13] An incomplete or incorrect label can result in refusal of pickup by your EHS department.
-
Timing: Affix a completed hazardous waste tag to the container before adding the first drop of waste.[8][9]
-
Content: The label must, at a minimum, include:
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1][8]
-
A clear indication of the associated hazards (e.g., Toxic, Flammable).[12]
-
The accumulation start date (only when the container is moved to a Central Accumulation Area, not in a Satellite Accumulation Area).[12]
-
The name and contact information of the generating researcher or lab.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) pending pickup.[11][12]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Segregation: Store the halogenated waste container segregated from incompatible materials, particularly strong oxidizing agents, bases, and acids.[10][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain potential leaks.
-
Inspection: Inspect the SAA weekly for any signs of leakage, container degradation, or labeling issues.[11]
The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
In the event of a spill, a swift and systematic response is crucial to ensure safety and prevent environmental contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.
-
Don PPE: Before re-entering to manage the spill, don the full PPE as outlined in Section 2, including respiratory protection if necessary.[1]
-
Contain: Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a designated, sealable hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[1]
-
Dispose: All cleanup materials, including used absorbents, contaminated gloves, and cleaning cloths, must be disposed of as "Halogenated Organic Waste."[1][4]
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
The following diagram outlines the emergency spill response procedure.
Caption: Emergency spill response for this compound.
Final Disposal Pathway
The ultimate disposal of this compound is managed by licensed professionals. Laboratory personnel are responsible for the safe and compliant accumulation of the waste. Once the waste container is full, contact your institution's EHS department to arrange for pickup.[7] They will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is removed by a certified hazardous waste disposal contractor for final treatment, likely via controlled incineration.[2][12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Hazardous Material Disposal | OSHA Safety Manuals [safetymanualosha.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. lobachemie.com [lobachemie.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

